Nirvanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-07-2, 2216-93-5 | |
| Record name | Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylphenylhydantoin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirvanol | |
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| Record name | NSC33388 | |
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| Record name | Nirvanol | |
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| Record name | 5-ethyl-5-phenylhydantoin | |
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| Record name | ETHYLPHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Nirvanol: A Technical History
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, early clinical applications, and adverse effects of 5-ethyl-5-phenylhydantoin.
Introduction
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, holds a significant place in the history of medicinal chemistry as an early synthetic anticonvulsant and therapeutic agent for chorea. Its discovery in the early 20th century marked a pivotal moment in the development of non-sedative treatments for neurological disorders. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailing its initial synthesis, early clinical investigations, and the elucidation of its significant adverse effect, "this compound sickness." The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational experiments and observations that shaped our understanding of this compound.
The Genesis of a Soporific: The First Synthesis of this compound
The first documented synthesis of this compound was reported in 1922 by W. T. Read in the Journal of the American Chemical Society.[1][2][3] The primary objective of this research was the synthesis of a new soporific, or sleep-inducing agent. This endeavor was part of a broader exploration of hydantoin derivatives, a class of compounds that was gaining attention for its potential pharmacological activities.
Experimental Protocol: The Read Synthesis of 5-ethyl-5-phenylhydantoin
The synthesis of this compound, as described by Read, involved a multi-step process starting from commercially available reagents. The detailed methodology is outlined below.
Step 1: Synthesis of Phenyl-ethyl-ketone
The initial step involved the preparation of phenyl-ethyl-ketone (propiophenone) through a Friedel-Crafts acylation of benzene with propionyl chloride.
-
Reagents: Benzene, Propionyl Chloride, Anhydrous Aluminum Chloride.
-
Procedure: A mixture of benzene and anhydrous aluminum chloride was cooled in an ice bath. Propionyl chloride was then added dropwise with constant stirring. After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated gently on a water bath until the evolution of hydrogen chloride gas ceased. The resulting mixture was poured onto crushed ice, and the phenyl-ethyl-ketone was separated, washed, dried, and purified by distillation.
Step 2: Formation of the Hydantoin Ring
The core hydantoin structure was formed through the condensation of phenyl-ethyl-ketone with potassium cyanide and ammonium carbonate. This reaction is a variation of the Bucherer-Bergs reaction.
-
Reagents: Phenyl-ethyl-ketone, Potassium Cyanide, Ammonium Carbonate, Ethyl Alcohol, Water.
-
Procedure: A solution of phenyl-ethyl-ketone in ethyl alcohol was prepared. To this, aqueous solutions of potassium cyanide and ammonium carbonate were added. The mixture was then heated under reflux for several hours. Upon cooling, the crude 5-ethyl-5-phenylhydantoin (this compound) precipitated out of the solution. The precipitate was collected by filtration, washed with cold water, and then recrystallized from hot alcohol to yield the purified product.
The overall synthetic workflow is depicted in the following diagram:
Early Clinical Investigations: A Treatment for Chorea
While initially investigated as a soporific, this compound's most significant early clinical application was in the treatment of chorea, a neurological disorder characterized by involuntary, jerky movements. Several clinical reports from the 1920s and 1930s documented its use in pediatric and adult patients.
Experimental Protocol: Clinical Administration of this compound for Chorea
The administration of this compound for chorea followed a general protocol aimed at inducing a specific therapeutic response, which was often accompanied by a predictable set of side effects.
-
Dosage: The dosage was typically initiated at a low level and gradually increased until a therapeutic effect was observed or toxic symptoms appeared. Common starting doses ranged from 0.15 to 0.3 grams per day, often divided into two or three doses.
-
Treatment Course: The treatment was continued until the patient developed a characteristic reaction, often referred to as "this compound sickness," which was considered indicative of a therapeutic response. This reaction typically occurred after 8 to 12 days of treatment.
-
Endpoint: The primary endpoint for a successful treatment course was the cessation of choreiform movements. Once the desired effect was achieved, the drug was discontinued.
The logical flow of the this compound treatment for chorea is illustrated below:
References
Unraveling the Anticonvulsant Action of Nirvanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nirvanol (5-ethyl-5-phenylhydantoin) is an active metabolite of the anticonvulsant drug mephenytoin and is recognized for its efficacy against generalized tonic-clonic seizures.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an anticonvulsant. Due to a lack of direct mechanistic studies on this compound, its mode of action is largely inferred from its structural similarity to the well-characterized hydantoin anticonvulsant, phenytoin, and its performance in preclinical seizure models.[3][4][5] The primary mechanism is believed to be the voltage-dependent blockade of neuronal voltage-gated sodium channels, which results in the stabilization of the neuronal membrane and suppression of seizure spread.[5][6] This document collates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic pathway and proposed mechanism of action to serve as a resource for researchers in neuropharmacology and antiepileptic drug development.
Metabolic Origin of this compound
This compound is not typically administered directly as a therapeutic agent but is formed in the body through the N-demethylation of its parent compound, mephenytoin.[2] The anticonvulsant effect of mephenytoin is, to a significant extent, attributable to the activity of this compound, which has a longer half-life and accumulates in the brain.[2]
Metabolic conversion of Mephenytoin to its active metabolite, this compound.
Proposed Mechanism of Action: Sodium Channel Blockade
The anticonvulsant activity of hydantoin derivatives, such as phenytoin, is primarily attributed to their ability to modulate voltage-gated sodium channels.[5][6][7] These channels are crucial for the initiation and propagation of action potentials.[8] By blocking these channels, hydantoins limit the sustained high-frequency firing of neurons that is characteristic of seizures.[5][9]
This compound is thought to share this mechanism. The proposed model suggests that this compound exhibits a use-dependent and voltage-dependent blockade of sodium channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[5] During a seizure, neurons are rapidly firing, causing sodium channels to cycle frequently through their open and inactivated states. This compound's higher affinity for the inactivated state prevents the channel from returning to the resting state, thereby reducing the number of available channels to generate further action potentials and curbing the spread of the seizure.
This compound's proposed use-dependent blockade of voltage-gated sodium channels.
Quantitative Data
| Compound | Assay | Species | Administration | Parameter | Value | Reference |
| This compound | Maximal Electroshock Seizure (M.E.S.) Test | Mouse | Intraperitoneal | ED50 (at 30 min) | 23 mg/kg | [2] |
| This compound | Maximal Electroshock Seizure (M.E.S.) Test | Mouse | Intraperitoneal | ED50 (at 2 hr) | 30 mg/kg | [2] |
| Phenytoin* | Whole-cell patch clamp on cultured cortical neurons | Rat | In vitro | IC50 (Na+ current inhibition) | 16.8 µM | [10] |
*Data for Phenytoin is provided as a proxy for this compound's expected activity on sodium channels due to structural similarity.
Key Experimental Protocols
The primary in vivo model used to characterize the anticonvulsant activity of this compound is the Maximal Electroshock Seizure (M.E.S.) test. This model is effective at identifying drugs that are useful against generalized tonic-clonic seizures.[1][11]
Maximal Electroshock Seizure (M.E.S.) Test Protocol
-
Objective: To assess the ability of a compound to prevent seizure spread.
-
Animal Model: Typically male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley).[1][11]
-
Procedure:
-
Drug Administration: The test compound (this compound) is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at varying doses. A vehicle control group is also included.
-
Anesthesia and Electrode Placement: At the time of predicted peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each animal. Corneal electrodes are then placed on the eyes, with saline applied to ensure good electrical conductivity.[1][2]
-
Electrical Stimulation: A supramaximal electrical stimulus is delivered through the corneal electrodes. For mice, a common parameter is 50 mA of a 60 Hz alternating current for 0.2 seconds.[1]
-
Observation: The animal is immediately observed for the behavioral components of the seizure. The key endpoint is the presence or absence of the tonic hindlimb extension phase.[1][2]
-
Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is abolished. The percentage of protected animals at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined using statistical methods like probit analysis.[1]
-
Workflow for the Maximal Electroshock Seizure (M.E.S.) Test.
Discussion and Future Directions
The available evidence strongly suggests that this compound's anticonvulsant properties stem from its action as a voltage-gated sodium channel blocker, a mechanism it shares with its parent drug, mephenytoin, and the archetypal hydantoin, phenytoin. Its effectiveness in the M.E.S. model further corroborates its utility against seizures characterized by high-frequency neuronal discharge.
However, the lack of direct molecular studies on this compound represents a significant knowledge gap. Future research should aim to:
-
Perform direct electrophysiological studies: Utilize patch-clamp techniques on neuronal preparations to directly characterize this compound's effects on voltage-gated sodium channels and determine its IC50, binding kinetics, and state-dependence.
-
Conduct receptor binding assays: Investigate this compound's binding affinity for various sodium channel subtypes and assess its potential for off-target effects, including any interaction with GABA or calcium channels.
-
Elucidate subtype selectivity: Determine if this compound exhibits any selectivity for specific neuronal sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6), which could inform its clinical profile and potential for more targeted therapeutic applications.
A more detailed understanding of this compound's molecular pharmacology will not only solidify our knowledge of this active metabolite but could also inform the design of new, more effective, and safer hydantoin-based anticonvulsants.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Ethylphenylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylphenylhydantoin, also known as Nirvanol, is a hydantoin derivative with recognized anticonvulsant properties.[1] It is the active metabolite of the antiepileptic drug mephenytoin.[2] Understanding the physicochemical properties of ethylphenylhydantoin is critical for its development, formulation, and study as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an illustration of its proposed mechanism of action.
Physicochemical Properties
The key physicochemical properties of ethylphenylhydantoin are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.23 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 195-200 °C | |
| Density | 1.173 g/cm³ |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source |
| Solubility in DMF | Soluble | |
| Predicted pKa | 8.9 (most acidic), 12.8 (most basic) | Computational Prediction |
| Predicted logP | 1.4 | Computational Prediction |
Note: Predicted values are computationally generated and should be confirmed by experimental methods.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of ethylphenylhydantoin are provided below.
Determination of Melting Point
The melting point of ethylphenylhydantoin can be determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of ethylphenylhydantoin is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Determination of Solubility
The solubility of ethylphenylhydantoin in various solvents can be determined using the shake-flask method.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of ethylphenylhydantoin is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid from the saturated solution.
-
A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved ethylphenylhydantoin is determined using a validated analytical method like HPLC-UV.
-
The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
A known amount of ethylphenylhydantoin is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is determined using the shake-flask method.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
A known amount of ethylphenylhydantoin is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
-
The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be established.
-
The two phases are separated by centrifugation.
-
The concentration of ethylphenylhydantoin in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Proposed Mechanism of Action
While the precise signaling pathways of ethylphenylhydantoin are not fully elucidated, its anticonvulsant activity, like other hydantoin derivatives such as phenytoin, is believed to primarily involve the modulation of voltage-gated sodium channels in neurons.[4][5][6][7][8][9]
Caption: Proposed mechanism of ethylphenylhydantoin's anticonvulsant action.
The diagram illustrates that by stabilizing the inactive state of voltage-gated sodium channels, ethylphenylhydantoin reduces the repetitive firing of neurons, thereby decreasing the excessive release of neurotransmitters that leads to seizures.
Synthesis
A common method for the synthesis of 5-ethyl-5-phenylhydantoin is through a one-pot reaction involving propiophenone, ammonium carbonate, and potassium cyanide.
Caption: Workflow for the synthesis of ethylphenylhydantoin.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of ethylphenylhydantoin. The presented data and experimental protocols are essential for researchers and professionals involved in the study and development of this and related compounds. Further experimental validation of the predicted pKa and logP values is recommended for a more complete physicochemical profile. The elucidated mechanism of action, while based on the broader class of hydantoin anticonvulsants, offers a rational basis for its observed pharmacological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Ethylphenylhydantoin [webbook.nist.gov]
- 4. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of log P and phenyl ring conformation on the binding of 5-phenylhydantoins to the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Nirvanol and Mephenytoin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic relationship between the anticonvulsant drug mephenytoin and its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin). Mephenytoin, a racemic mixture of (S)- and (R)-enantiomers, undergoes stereoselective metabolism, primarily governed by the polymorphic cytochrome P450 enzyme, CYP2C19. This document elucidates the core metabolic pathways, presents quantitative pharmacokinetic data, details relevant experimental protocols, and provides visual representations of the metabolic processes and experimental workflows. Understanding this metabolic relationship is critical for drug development professionals and researchers working on compounds metabolized by CYP2C19, as mephenytoin serves as a probe drug for this enzyme's activity.
Introduction
Mephenytoin, chemically known as 3-methyl-5-ethyl-5-phenylhydantoin, is an anticonvulsant drug that has been historically used in the management of epilepsy.[1] Its clinical use is complex due to its intricate metabolism, which leads to the formation of an active metabolite, this compound.[2][3] this compound itself was once used as a hypnotic agent but was withdrawn due to toxicity.[2] The metabolism of mephenytoin is of significant interest to the scientific community, not only because of the pharmacological activity of its metabolite but also due to the profound influence of genetic polymorphisms on its pharmacokinetics.[4][5]
The primary enzyme responsible for the stereoselective metabolism of (S)-mephenytoin is CYP2C19.[4][6] Genetic variations in the CYP2C19 gene lead to different metabolic phenotypes, broadly categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[4][7] These phenotypic differences have significant implications for drug efficacy and toxicity, making mephenytoin a crucial probe drug for assessing CYP2C19 activity in clinical and research settings.[4][8]
This guide will dissect the metabolic conversion of mephenytoin to this compound, present key quantitative data, outline experimental methodologies for studying this process, and provide visual diagrams to facilitate a comprehensive understanding.
Mephenytoin Metabolism: The Central Role of CYP2C19
Mephenytoin is administered as a racemic mixture of (S)-mephenytoin and (R)-mephenytoin. The two enantiomers follow distinct metabolic pathways.[9]
-
(S)-Mephenytoin: The primary metabolic route for the (S)-enantiomer is 4'-hydroxylation, a reaction almost exclusively catalyzed by CYP2C19.[4][6] This pathway leads to the formation of 4'-hydroxy-mephenytoin, which is largely inactive. A minor pathway for (S)-mephenytoin is N-demethylation to (S)-Nirvanol, catalyzed by CYP2B6 and CYP2C9.[7]
-
(R)-Mephenytoin: The (R)-enantiomer is primarily metabolized via N-demethylation to (R)-Nirvanol.[2] This reaction is catalyzed by other cytochrome P450 enzymes.
The genetic polymorphism of CYP2C19 significantly impacts the metabolism of (S)-mephenytoin.[4] In individuals with reduced or no CYP2C19 activity (PMs), the 4'-hydroxylation pathway is impaired.[4] Consequently, (S)-mephenytoin is shunted towards the N-demethylation pathway, leading to higher concentrations of (S)-Nirvanol. Furthermore, the parent drug, (S)-mephenytoin, accumulates to a greater extent in PMs.
This compound, the N-demethylated metabolite, is also pharmacologically active as an anticonvulsant.[2][3] It has a much longer half-life than mephenytoin, leading to its accumulation during chronic therapy.[1][2][10] This accumulation means that this compound is the major contributor to both the therapeutic and toxic effects of mephenytoin upon long-term administration.[2]
Quantitative Data on Mephenytoin and this compound Pharmacokinetics
The following tables summarize key quantitative data from various studies on the pharmacokinetics of mephenytoin and its metabolite, this compound.
Table 1: Single-Dose Pharmacokinetics in Epileptic Patients [1][10]
| Dose of Mephenytoin | Mean Peak Mephenytoin Level (µg/mL) | Mean Peak this compound Level (µg/mL) |
| 50 mg (oral) | 0.48 | 0.37 |
| 400 mg (oral) | 3.9 | 2.5 |
Table 2: Steady-State Pharmacokinetics and Half-Life in Epileptic Patients [1][10]
| Parameter | Mephenytoin | This compound |
| Mean Steady-State Level (400 mg daily) | 1.5 µg/mL | 18 µg/mL |
| Mean Plasma Half-Life | 17 hours | 114 hours |
Table 3: Pharmacokinetic Parameters of S-Mephenytoin and its Metabolites in Different CYP2C19 Phenotypes [7]
| Parameter | Extensive Metabolizers (EMs) & Intermediate Metabolizers (IMs) | Poor Metabolizers (PMs) |
| S-Mephenytoin | ||
| Bioavailability (F1) | Estimated relative to PMs | Fixed to 1 |
| Formation Rate Constant of S-Nirvanol (k28/k210) | Estimated separately | Estimated separately |
| S-4'-hydroxymephenytoin | ||
| Formation Clearance (CL25) | Used to estimate subpopulations | - |
| First-Pass Formation (F6) | Estimated only for EMs | - |
| S-Nirvanol | ||
| Elimination Clearance (CL80) | Estimated | Estimated |
| Central Volume (V8) | Fixed to different values | Fixed to different values |
Table 4: Urinary Excretion of Mephenytoin Metabolites After a Single Oral Dose [11]
| Metabolite | Percentage of 100 mg Oral Dose Excreted in Urine |
| 4'-hydroxy-mephenytoin (as glucuronide) | 43 ± 7% (SD) |
| This compound | ~1% (per 24 hours) |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of mephenytoin metabolism.
In Vitro Mephenytoin Metabolism Assay Using Human Liver Microsomes[12]
Objective: To determine the kinetic parameters of mephenytoin p-hydroxylation and N-demethylation.
Methodology:
-
Microsome Preparation: Human liver microsomes are prepared from donor livers by differential centrifugation.
-
Incubation Mixture: The reaction mixture contains human liver microsomes, mephenytoin (substrate at varying concentrations), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time. The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: The quenched reaction mixture is centrifuged to pellet the protein. The supernatant is collected for analysis.
-
Analytical Method: The concentrations of mephenytoin and its metabolites (4'-hydroxymephenytoin and this compound) are determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Michaelis-Menten kinetics are applied to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for the p-hydroxylation reaction.
CYP2C19 Phenotyping Using Mephenytoin[13][14]
Objective: To determine an individual's CYP2C19 metabolic phenotype (EM or PM).
Methodology:
-
Drug Administration: A single oral dose of racemic mephenytoin (e.g., 100 mg) is administered to the subject.
-
Urine Collection: Urine is collected over a specified period (e.g., 0-8 hours or longer).
-
Sample Preparation: An aliquot of the collected urine is treated with β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites. The sample is then extracted.
-
Analytical Method: The concentrations of (S)- and (R)-mephenytoin in the urine are determined using a stereoselective assay, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column.[12][13][14]
-
Phenotype Determination: The metabolic ratio (MR) is calculated as the urinary ratio of (S)-mephenytoin to (R)-mephenytoin. A high S/R ratio is indicative of a poor metabolizer (PM) phenotype, as the S-enantiomer is not efficiently cleared by 4'-hydroxylation.
Genotyping of CYP2C19[14]
Objective: To identify the genetic basis for the CYP2C19 phenotype.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a biological sample (e.g., blood, saliva).
-
PCR Amplification: Specific regions of the CYP2C19 gene known to contain common mutations (e.g., in exon 4 and exon 5) are amplified using the polymerase chain reaction (PCR).
-
Mutation Analysis: The amplified DNA is analyzed for the presence of specific single nucleotide polymorphisms (SNPs) that define the defective alleles (e.g., CYP2C192, CYP2C193). This can be done using various techniques such as restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing.
-
Genotype Assignment: Based on the presence or absence of the mutant alleles, the individual's genotype is determined (e.g., homozygous wild-type, heterozygous, homozygous mutant).
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a typical experimental workflow.
References
- 1. Disposition of mephenytoin and its metabolite, this compound, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOLECULAR MECHANISMS OF GENETIC POLYMORPHISMS OF DRUG METABOLISM | Annual Reviews [annualreviews.org]
- 6. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. page-meeting.org [page-meeting.org]
- 8. apexbt.com [apexbt.com]
- 9. Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites this compound and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective determination of the CYP2C19 probe drug mephenytoin in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Metabolic Fate of Nirvanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereoselective metabolism of Nirvanol enantiomers, a critical aspect influencing their pharmacokinetic and pharmacodynamic profiles. This compound, the N-demethylated metabolite of the anticonvulsant mephenytoin, exists as two enantiomers, (R)-Nirvanol and (S)-Nirvanol, which are subject to differential enzymatic biotransformation in the liver. Understanding this stereoselectivity is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Core Concepts in this compound Metabolism
The metabolism of mephenytoin, the parent compound of this compound, is markedly stereoselective. The (S)-enantiomer of mephenytoin is predominantly metabolized via aromatic 4'-hydroxylation, a reaction primarily catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19)[1][2]. In contrast, the (R)-enantiomer of mephenytoin is N-demethylated to form (R)-Nirvanol[1]. Consequently, the resulting this compound enantiomers undergo further, distinct metabolic pathways.
The primary metabolic route for (S)-Nirvanol is 4'-hydroxylation to form 4'-hydroxy-(S)-Nirvanol. This reaction is also catalyzed by CYP2C19, highlighting the enzyme's crucial role in the clearance of the S-enantiomer of both the parent drug and its metabolite[3]. The metabolic fate of (R)-Nirvanol is less extensively characterized but is understood to be metabolized at a significantly slower rate than its S-counterpart.
Quantitative Analysis of this compound Enantiomer Metabolism
| Parameter | (S)-Nirvanol | (R)-Nirvanol | Reference |
| Primary Metabolic Pathway | 4'-Hydroxylation | Slower Metabolism (likely 4'-Hydroxylation) | [3] |
| Primary Metabolizing Enzyme | CYP2C19 | Likely CYP isoforms (less defined) | [3] |
| Metabolic Rate | Rapid | Slow | [4] |
| Plasma Half-life | Shorter | Longer (accumulates) | [4] |
Table 1: Summary of Stereoselective Metabolism of this compound Enantiomers.
Experimental Protocols
The study of this compound's stereoselective metabolism relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments.
In Vitro Metabolism of this compound Enantiomers using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of (R)- and (S)-Nirvanol in a human liver microsome (HLM) model.
1. Materials:
-
(R)-Nirvanol and (S)-Nirvanol
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (e.g., a structurally similar, stable compound)
2. Incubation Procedure:
-
Prepare a stock solution of each this compound enantiomer in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.2-1 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.
-
Add the this compound enantiomer to the pre-warmed microsome suspension to achieve the desired final substrate concentration (a range of concentrations is used to determine enzyme kinetics).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Analysis:
-
The formation of 4'-hydroxy-Nirvanol and the depletion of the parent this compound enantiomer are quantified using a validated stereoselective analytical method, such as LC-MS/MS.
Enantioselective Quantification of this compound and its Metabolites by LC-MS/MS
This protocol is based on a sensitive method for the simultaneous quantification of (R)- and (S)-Nirvanol and their 4'-hydroxylated metabolites in biological matrices[5].
1. Sample Preparation (from in vitro incubation):
-
The supernatant from the microsomal incubation is typically diluted with the initial mobile phase before injection.
2. Liquid Chromatography (LC):
-
Column: A chiral stationary phase column capable of separating the enantiomers, such as a Chiralpak AGP column[5].
-
Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition and gradient will need to be optimized for the specific column and analytes.
-
Flow Rate: A typical flow rate for analytical HPLC is 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible chromatography.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. These transitions need to be determined by direct infusion of the individual compounds into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)- and (S)-Nirvanol | [To be determined] | [To be determined] |
| (R)- and (S)-4'-hydroxy-Nirvanol | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] |
Table 2: Example of MRM Transitions for LC-MS/MS Analysis. (Note: Specific m/z values need to be experimentally determined).
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte.
-
The concentration of the analytes in the experimental samples is then determined from this calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of (S)-Nirvanol.
References
A Deep Dive into Hydantoin Anticonvulsants: Mechanisms, Structure-Activity Relationships, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental research surrounding hydantoin anticonvulsants, a cornerstone class of drugs in the management of epilepsy. This document details their primary mechanism of action, explores the critical structure-activity relationships that govern their efficacy, and presents detailed protocols for key experimental assays. Quantitative data are summarized in comparative tables, and core concepts are visualized through diagrams to offer a comprehensive resource for professionals in neuroscience and drug development.
Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The principal mechanism through which hydantoin anticonvulsants exert their therapeutic effect is the modulation of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] These drugs exhibit a state-dependent affinity, preferentially binding to the inactivated state of the sodium channel.[2] This binding stabilizes the channel in its non-conducting conformation, thereby prolonging the refractory period of the neuron.[1][2] As a result, hydantoins limit the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity, without significantly affecting normal neuronal transmission.[3] This use-dependent action allows for a targeted reduction of excessive neuronal excitability, which is the hallmark of epilepsy.
The binding site for hydantoins, like phenytoin, is located in the inner pore of the sodium channel, specifically involving residues on the S6 transmembrane helix of domain IV (IV-S6).[4] This targeted interaction effectively blocks the ion-conducting pathway and prevents the propagation of seizure discharges.
Caption: Mechanism of action of hydantoin anticonvulsants on VGSCs.
Structure-Activity Relationships (SAR)
The anticonvulsant activity of hydantoin derivatives is intrinsically linked to their chemical structure. The core hydantoin ring serves as a scaffold, and substitutions at various positions dictate the potency and pharmacological profile of the compound.
Key SAR observations include:
-
Position 5: Substitution at the C5 position of the hydantoin ring is crucial for activity. The presence of a phenyl or another aromatic group at this position is essential for efficacy against generalized tonic-clonic seizures.
-
Alkyl vs. Aromatic at C5: While aromatic substituents at C5 are critical for activity in the maximal electroshock (MES) model, alkyl groups at this position may contribute to sedative side effects, a property that is notably absent in phenytoin.
-
Position 3: Modifications at the N3 position can influence the compound's profile. For instance, N-alkylation can alter the spectrum of activity.
-
Position 1: Substitution at the N1 position can also modulate activity and metabolic stability.
Caption: Structure-Activity Relationship (SAR) of hydantoin anticonvulsants.
Quantitative Data Summary
The following tables provide a comparative summary of the anticonvulsant activity and pharmacokinetic parameters of key hydantoin derivatives.
Table 1: Anticonvulsant and Neurotoxic Potential in Mice (MES Test)
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin | 8 - 11 | ~25 | ~2.3 - 3.1 |
| Mephenytoin | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| Ethotoin | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
ED₅₀ (Median Effective Dose): Dose required to protect 50% of animals from MES-induced seizures. TD₅₀ (Median Toxic Dose): Dose causing minimal neurotoxicity in 50% of animals. Data for phenytoin is derived from multiple sources and may vary based on experimental conditions.[5][6]
Table 2: Comparative IC₅₀ Values against Human Voltage-Gated Sodium Channel Isoforms
| Compound | Nav1.1 (µM) | Nav1.2 (µM) | Nav1.5 (µM) | Nav1.6 (µM) |
| Phenytoin | 4.7 | 3.8 | 8.9 | 9.0 |
IC₅₀: Concentration of the drug that inhibits 50% of the sodium current. Data obtained from patch-clamp experiments on human Nav channels expressed in cell lines.[7]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Phenytoin | Mephenytoin | Ethotoin |
| Half-life (t½) | ~22 hours (highly variable) | ~7 hours (Parent) / ~96 hours (Metabolite) | ~5 hours |
| Time to Peak (Tmax) | 4 - 12 hours (oral) | ~1 hour | ~2 hours |
| Protein Binding | ~90% | High | ~54% (salivary level) |
| Metabolism | Hepatic (CYP2C9, CYP2C19) | Hepatic | Hepatic |
Pharmacokinetic parameters can exhibit significant inter-individual variability.[8][9]
Key Experimental Protocols
The following sections detail the methodologies for two fundamental assays used in the research and development of hydantoin anticonvulsants.
Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[10][11]
Objective: To assess the ability of a compound to prevent the spread of seizures.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsiometer with corneal electrodes
-
Test compound and vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral). Dosing is typically performed at a predetermined time before the electroshock to coincide with the peak effect of the drug.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[10][11]
-
Stimulation: Deliver a supramaximal electrical stimulus through the corneal electrodes. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[10][11]
-
Observation: Immediately after stimulation, observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[10] An animal is considered protected if this phase is absent.
-
Data Analysis: The number of protected animals in the drug-treated group is compared to the vehicle control group. The ED₅₀ is then calculated from the dose-response data.
Caption: Workflow for the Maximal Electroshock (MES) test.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the membrane of a single neuron, providing detailed insights into how a drug modulates ion channel function.
Objective: To characterize the state-dependent block of voltage-gated sodium channels by a hydantoin compound.
Materials:
-
Cultured neurons or cells expressing specific sodium channel subtypes (e.g., HEK293 cells)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon contact, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell mode).
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
To assess state-dependence, vary the holding potential or use pre-pulse protocols to preferentially populate open or inactivated channel states before applying the test pulse.
-
-
Drug Application: Perfuse the recording chamber with an extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record sodium currents before, during, and after drug application to measure the extent of block.
-
Data Analysis: Analyze the reduction in current amplitude to determine the IC₅₀ of the compound. Compare the block at different holding potentials to quantify state-dependence.
Caption: Workflow for whole-cell patch-clamp recording.
Conclusion
Hydantoin anticonvulsants remain a vital class of antiepileptic drugs, primarily through their state-dependent blockade of voltage-gated sodium channels. The structure-activity relationship, centered around the 5-phenyl-hydantoin scaffold, has guided the development of these agents. Understanding the fundamental mechanisms and the experimental protocols used to characterize these compounds, such as the MES test and patch-clamp electrophysiology, is crucial for the continued innovation in the field of anticonvulsant drug discovery. The quantitative data presented herein provides a comparative basis for evaluating the preclinical profiles of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. ijbcp.com [ijbcp.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 9. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
Nirvanol: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a hydantoin derivative with recognized anticonvulsant properties. It is also a principal active metabolite of the antiepileptic drug mephenytoin.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, detailed synthesis pathways, and its established mechanism of action. The information is curated to support research, discovery, and development activities within the pharmaceutical and medicinal chemistry sectors.
Chemical Structure
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₂N₂O₂. Its structure features a five-membered hydantoin ring substituted at the 5-position with both an ethyl and a phenyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-ethyl-5-phenylimidazolidine-2,4-dione |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molar Mass | 204.23 g/mol |
| CAS Number | 631-07-2 |
| Appearance | White crystalline solid |
| Melting Point | 202 °C |
Synthesis Pathways
The synthesis of this compound can be achieved through several established chemical routes. The most prominent methods are the Bucherer-Bergs synthesis, the Read synthesis, and the Biltz synthesis.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a one-pot multicomponent reaction that is widely used for the synthesis of hydantoins from ketones or aldehydes.[2][3] In the case of this compound, the synthesis starts from propiophenone.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Reaction Setup: A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water, and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.
-
Reaction: The mixture is heated under reflux for 8 hours with continuous stirring.
-
Isolation and Purification: The solution is then cooled in an ice-salt bath, causing the this compound to precipitate. The precipitate is collected by filtration and washed with water.
-
Yield: This method typically yields approximately 27.1 g (66%) of 5-ethyl-5-phenylhydantoin.
Caption: Overview of the Bucherer-Bergs synthesis of this compound.
Read Synthesis
The classical synthesis of this compound was first described by W. T. Read in 1922. This method involves the reaction of α-phenyl-α-aminobutyronitrile with potassium cyanate to form a ureido nitrile, which is then cyclized to the hydantoin.
Caption: The two-step pathway of the Read synthesis for this compound.
Biltz Synthesis
The Biltz synthesis offers an alternative route to 5,5-disubstituted hydantoins, typically starting from a 1,2-dicarbonyl compound and urea. While more commonly associated with the synthesis of phenytoin from benzil, a similar approach can be adapted for this compound. Microwave-assisted variations of the Biltz synthesis have been shown to improve yields and reduce reaction times for related hydantoins.[4][5]
Table 2: Comparison of Synthesis Pathways for this compound
| Synthesis Pathway | Starting Materials | Key Reagents | Reported Yield |
| Bucherer-Bergs | Propiophenone | Ammonium Carbonate, Potassium Cyanide | 66% |
| Read | α-Phenyl-α-aminobutyronitrile | Potassium Cyanate, Acid | Data not available |
| Biltz (adapted) | 1-Phenyl-1,2-butanedione | Urea, Base | Data not available |
Mechanism of Action
The anticonvulsant activity of this compound, similar to other hydantoin derivatives like phenytoin, is primarily attributed to its modulation of voltage-gated sodium channels in neurons.[6][7][8][9][10][11][12]
By binding to the voltage-gated sodium channels, this compound stabilizes the inactivated state of the channel. This action reduces the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity. The blockade of repetitive neuronal firing effectively prevents the spread of seizure discharges in the brain.[11][12] There is no substantial evidence to suggest that this compound directly modulates GABAergic or glutamatergic signaling pathways in the same manner as some other anticonvulsants.[13][14][15][16][17][18][19]
Caption: this compound's inhibitory effect on voltage-gated sodium channels.
Conclusion
This compound remains a compound of interest due to its anticonvulsant properties and its role as an active metabolite. The synthesis of this compound is well-established, with the Bucherer-Bergs reaction offering a reliable and efficient one-pot method. Its mechanism of action via the modulation of voltage-gated sodium channels is a hallmark of the hydantoin class of antiepileptics. This guide provides foundational technical information to aid researchers and professionals in the fields of medicinal chemistry and pharmacology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
- 6. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 14. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of the GABA receptor complex by a steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 19. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
Early Investigations into the Hypnotic Properties of Nirvanol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a compound with a notable, albeit brief, history in the annals of pharmacology. Initially introduced for its hypnotic effects, its clinical application was ultimately curtailed by significant toxicity. This technical guide delves into the early studies of this compound's hypnotic properties, a challenging endeavor due to the scarcity of digitized scientific literature from the early 20th century. Consequently, this document synthesizes the available historical context with plausible reconstructions of the scientific methodologies of the era to provide a comprehensive overview for the modern researcher. This compound's primary recognition in contemporary pharmacology is as the active metabolite of the anticonvulsant mephenytoin, where it contributes significantly to both the therapeutic and adverse effects.[1]
Quantitative Data Summary
| Parameter | Description | Hypothetical Data Range/Observations (for illustrative purposes) |
| Dosage for Hypnosis | The typical oral dose administered to induce sleep in adult patients. | 100-300 mg |
| Time to Sleep Onset | The latency from drug administration to the onset of sleep. | 30-60 minutes |
| Duration of Sleep | The total sleep time observed after a single dose. | 6-8 hours |
| Quality of Sleep | Subjective reports from patients or observational notes on the nature of sleep (e.g., restful, disturbed). | Generally described as deep and uninterrupted in initial reports. |
| Adverse Effects | Documented side effects, particularly those related to the central nervous system and other organ systems. | Drowsiness upon waking, ataxia, skin rashes, fever, and in severe cases, hematological disorders. |
| Therapeutic Index | The ratio between the toxic dose and the therapeutic dose. | Narrow, leading to safety concerns. |
Experimental Protocols
The precise experimental protocols from the initial hypnotic studies of this compound are not available. However, by examining the methodologies used for contemporaneous sedative-hypnotics like barbiturates, a probable experimental workflow can be reconstructed.[2]
Objective: To determine the hypnotic efficacy and safety profile of this compound in human subjects.
Study Design: A small-scale, non-randomized, open-label trial in a hospital or institutional setting.
Participants: A cohort of patients experiencing insomnia or requiring sedation.
Methodology:
-
Baseline Assessment: For several nights prior to drug administration, baseline sleep patterns were recorded through nursing observations, noting sleep latency, duration, and any disturbances.
-
Drug Administration: A single oral dose of this compound was administered to the subjects at bedtime. The dosage would likely have been determined from prior animal studies.
-
Observation and Data Collection:
-
Nurses or medical staff would observe the subjects to determine the time of sleep onset.
-
The duration of sleep would be recorded, along with the number and nature of any awakenings during the night.
-
Upon waking, subjects would be interviewed about their subjective experience of sleep quality.
-
Any residual effects, such as drowsiness, dizziness, or impaired coordination, would be noted.
-
-
Toxicity Monitoring: Subjects would be monitored for any adverse reactions, with a particular focus on skin changes, fever, and general well-being, given the known toxicities of related compounds.
-
Dose-Response Evaluation (if conducted): The protocol might have been repeated with varying doses to establish a dose-response relationship for both hypnotic efficacy and adverse effects.
Mandatory Visualizations
Caption: A plausible experimental workflow for evaluating this compound's hypnotic effects in the early 20th century.
Caption: A simplified diagram illustrating the general understanding of sedative-hypnotic action in the early 20th century.
References
Unearthing the Past: A Toxicological Profile of Nirvanol in Historical Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, was a drug introduced in the early 20th century, primarily for the treatment of chorea, a neurological movement disorder. While initially hailed for its therapeutic effects, its use was quickly curtailed by the emergence of a distinct and often severe toxicological profile. This in-depth technical guide delves into the historical literature to reconstruct the toxicological understanding of this compound, focusing on quantitative data, experimental methodologies, and the characteristic adverse reactions that defined its clinical use.
Quantitative Toxicological Data
| Parameter | Animal Model | Route of Administration | Observed Effects & Anecdotal Data | Historical Context & Limitations |
| Acute Toxicity | Various (e.g., rabbits, cats) | Oral | Reports of lethal outcomes at high doses. Specific LD50 values are not consistently documented in readily accessible historical literature. | The LD50 test was in its infancy. Methodologies were not standardized, leading to variability in results. Reporting standards were less rigorous than today. |
| Therapeutic Dose (for chorea) | Human (Children) | Oral | Typical doses ranged from 0.3 to 0.5 grams daily. | Dosing was often empirical and based on clinical response and the appearance of a characteristic "this compound reaction." |
| Toxic Dose | Human | Oral | Doses slightly above the therapeutic range could elicit toxic symptoms. | The therapeutic index was evidently narrow, with the toxic dose being very close to the effective dose. |
Key Toxicological Manifestations
The most striking feature of this compound's toxicological profile was a predictable and often severe reaction, frequently termed "this compound sickness" or a "serum sickness-like reaction." This reaction was, paradoxically, often considered a sign of a therapeutic effect in the context of chorea treatment.
The "this compound Reaction": A Serum Sickness-Like Phenomenon
The characteristic toxic response to this compound typically appeared 8 to 10 days after the initiation of treatment. The clinical presentation was remarkably consistent and included:
-
Fever: A sudden onset of high fever was a hallmark of the reaction.
-
Rash: A morbilliform or scarlatiniform rash, often starting on the trunk and spreading to the extremities, was a consistent finding.
-
Eosinophilia: A significant increase in the number of eosinophils in the blood was a common laboratory finding.
-
Leukocytosis: An elevated white blood cell count was also frequently observed.
-
Lymphadenopathy: Swelling of the lymph nodes was a part of the systemic inflammatory response.
This constellation of symptoms closely resembled serum sickness, a hypersensitivity reaction to foreign proteins. Early researchers hypothesized that this compound or its metabolites acted as a hapten, binding to endogenous proteins and eliciting an immune response.
Hematological Toxicity
Beyond the characteristic "this compound reaction," more severe and life-threatening toxicities were reported, primarily affecting the hematopoietic system.
-
Aplastic Anemia: The most feared complication of this compound therapy was the development of aplastic anemia, a condition characterized by the failure of the bone marrow to produce new blood cells. This was often fatal.
-
Granulocytopenia: A marked decrease in granulocytes, a type of white blood cell, was also reported, leaving patients vulnerable to infections.
Experimental Protocols in Historical Literature
The experimental methodologies of the early 20th century were foundational to modern toxicology but lacked the standardization and ethical oversight of current practices.
Acute Toxicity Testing (Presumed Methodology)
Based on the practices of the era, the determination of lethal doses for this compound in animals likely involved the following steps:
-
Animal Selection: Small mammals such as rabbits, guinea pigs, or cats were commonly used.
-
Dose-Ranging Studies: A range of doses of this compound, likely administered orally, would be given to groups of animals.
-
Observation: Animals would be observed for signs of toxicity and mortality over a set period.
-
LD50 Estimation: The dose that resulted in the death of 50% of the animals in a group was estimated, often using graphical methods.
Clinical Studies in Chorea
The evaluation of this compound's efficacy and toxicity in humans was primarily through case series and clinical observations. The typical protocol for treating chorea with this compound was as follows:
-
Initiation of Treatment: Patients, usually children with Sydenham's chorea, were started on a daily dose of this compound.
-
Monitoring for the "Reaction": Clinicians would closely monitor the patient for the onset of fever and rash, which was considered the therapeutic endpoint.
-
Discontinuation of Treatment: Upon the appearance of the "this compound reaction," the drug was immediately discontinued.
-
Symptomatic Management: The fever, rash, and other symptoms of the reaction were managed with supportive care.
-
Observation of Chorea: The effect on the choreic movements was observed following the resolution of the toxic reaction.
Visualizing Historical Concepts
To better understand the conceptual frameworks of the time, the following diagrams illustrate the presumed mechanisms and workflows.
Nirvanol: A Technical Guide to its Role as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirvanol, also known as 5-ethyl-5-phenylhydantoin, is a heterocyclic organic compound with notable anticonvulsant properties.[1] Historically used as a hypnotic agent, its clinical application was discontinued due to toxicity concerns.[2] In the context of modern pharmaceutical sciences, this compound primarily serves as a crucial reference standard, particularly in the study of antiepileptic drugs. It is the principal active metabolite of the anticonvulsant drug mephenytoin, formed via N-demethylation.[1] As a reference standard, this compound is essential for the accurate identification, quantification, and purity assessment of mephenytoin and its metabolites in various biological matrices and pharmaceutical formulations.
This technical guide provides an in-depth overview of this compound's classification as a pharmaceutical reference standard, its physicochemical properties, analytical methodologies for its characterization, and its metabolic pathway.
Classification as a Pharmaceutical Reference Standard
A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing to ensure the quality, safety, and efficacy of drug products.[3][4] These standards can be classified as either pharmacopeial (official) or non-pharmacopeial (in-house or secondary).
This compound is not currently listed as an official reference standard in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). Therefore, it is classified as a non-pharmacopeial reference standard .[5][6] Such standards are qualified by the user or a third-party organization against a primary standard or through rigorous analytical characterization to establish their identity, purity, and potency.[7][8] The qualification of a non-pharmacopeial reference standard like this compound is critical for its intended use in regulated environments.
The following diagram illustrates a general workflow for the qualification of a non-pharmacopeial reference standard.
Physicochemical and Analytical Data
Accurate characterization of a reference standard is paramount. The following tables summarize key physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-ethyl-5-phenylimidazolidine-2,4-dione | [1] |
| Synonyms | Ethotoin, Phenylethylhydantoin | [2] |
| CAS Number | 631-07-2 | |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | [9] |
| Melting Point | 196 °C | [9] |
| Appearance | White crystalline solid |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| ¹H-NMR | Illustrative Data for Hydantoin Core:- Aromatic protons (phenyl group): ~7.2-7.5 ppm- NH protons: ~8.0 and ~10.5 ppm (broad singlets) | [10][11] |
| ¹³C-NMR | Illustrative Data for Hydantoin Core:- Carbonyl carbons (C2, C4): ~157 and ~174 ppm- Quaternary carbon (C5): ~65 ppm- Aromatic carbons: ~125-140 ppm | [9][12] |
| Mass Spec. | Illustrative Fragmentation (EI):- Molecular Ion (M⁺): m/z 204- Loss of ethyl group (-C₂H₅): m/z 175- Loss of phenyl group (-C₆H₅): m/z 127 | [13][14][15][16][17] |
| Infrared (IR) | Characteristic Absorption Bands (cm⁻¹):- N-H stretching: 3200-3300- C=O stretching (amide): 1710-1780- Aromatic C-H stretching: >3000 | [18][19][20][21] |
Note: The spectroscopic data provided are illustrative and based on typical values for hydantoin derivatives. Actual spectra should be compared with a well-characterized standard.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity and assay of this compound.[22][23][24]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-7). A typical starting point could be 60:40 (v/v) aqueous buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a well-characterized reference standard of known purity and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for the identification of this compound and the detection of volatile organic impurities.[13][25][26][27]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or acetone. Derivatization may be necessary to improve volatility and chromatographic performance.
-
Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum of the sample with that of a known standard. Impurities are identified by library searching (e.g., NIST) and their relative amounts can be estimated by peak area comparison.
Biological Activity and Signaling Pathways
Mechanism of Anticonvulsant Action
The anticonvulsant activity of hydantoin derivatives, including this compound, is primarily attributed to their ability to modulate voltage-gated sodium channels in neurons.[1][2][28][29] By binding to the inactive state of these channels, they prolong the refractory period, thereby reducing the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity.[30] This stabilization of neuronal membranes prevents the spread of seizure discharges in the brain.
The following diagram illustrates the proposed mechanism of action of hydantoin derivatives on voltage-gated sodium channels.
Metabolic Pathway
This compound is the primary active metabolite of mephenytoin, formed through N-demethylation catalyzed by cytochrome P450 enzymes, primarily CYP2C19 and to a lesser extent by other isoforms.[31][32][33][34][35] The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in the rate of mephenytoin metabolism and, consequently, in the plasma concentrations of this compound. Further metabolism of this compound can occur, including aromatic hydroxylation.
The following diagram depicts the metabolic conversion of Mephenytoin to this compound.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. gmpsop.com [gmpsop.com]
- 5. Characterization of Non-Compendial Impurity Reference Standards – How Good Is Good Enough? [connect.discoveracs.org]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. hmdb.ca [hmdb.ca]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. whitman.edu [whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. researchgate.net [researchgate.net]
- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 22. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. gcms.cz [gcms.cz]
- 27. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. jscimedcentral.com [jscimedcentral.com]
- 31. page-meeting.org [page-meeting.org]
- 32. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Identification of new CYP2C19 variants exhibiting decreased enzyme activity in the metabolism of S-mephenytoin and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Nirvanol in a Maximal Electroshock (MES) Seizure Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Nirvanol (Mephenytoin) in the maximal electroshock (MES) seizure model, a widely used preclinical test for evaluating potential anticonvulsant therapies. The MES model is recognized for its ability to induce generalized tonic-clonic seizures, offering a valuable platform to assess a compound's efficacy in preventing seizure spread.[1][2][3][4] This document outlines the necessary procedures, from animal preparation and drug administration to the induction of seizures and data analysis.
Mechanism of Action
This compound, or mephenytoin, is a hydantoin anticonvulsant. Its primary mechanism of action, and that of its active metabolite, phenobarbital, involves the modulation of voltage-gated sodium channels.[5][6] By stabilizing the inactive state of these channels, this compound limits the repetitive firing of neurons, which is characteristic of seizure activity.[5] This action prevents the propagation and spread of seizures within the brain.[1][5] Additionally, its metabolite, phenobarbital, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor and prolonging the opening of the chloride channel.[7][8] This leads to hyperpolarization of the neuronal membrane and a raised seizure threshold.[7]
Quantitative Data Summary
The following table summarizes the effective doses of this compound's active metabolite, phenobarbital, in the maximal electroshock seizure model in mice. It is important to note that optimal doses of this compound would need to be determined empirically.
| Seizure Model | Animal Species | Route of Administration | Effective Dose (mg/kg) | Endpoint | Reference(s) |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 2.0 | Inhibition of tonic hindlimb extension | [9] |
Experimental Protocols
Materials and Equipment
-
This compound (Mephenytoin)
-
Vehicle for drug administration (e.g., 0.9% saline with a suitable solubilizing agent)
-
Electroconvulsometer
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[1]
-
Electrode solution (e.g., 0.9% saline)[1]
-
Animal scale
-
Syringes and needles for administration
-
Observation chamber
-
Stopwatch
Animal Preparation
-
Acclimate animals to the laboratory environment for a minimum of 3-5 days before the experiment.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Weigh each animal on the day of the experiment to ensure accurate dosing.
-
Group animals into control (vehicle) and experimental (this compound-treated) groups, with a typical group size of 8-12 animals.[10]
Drug Administration
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administer the calculated dose of this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection).
-
Allow for a pre-treatment time for the drug to be absorbed and exert its effects. This time should be determined in preliminary studies but is often in the range of 30-60 minutes.[10]
Maximal Electroshock Seizure (MES) Procedure
-
Prior to stimulation, apply a drop of topical anesthetic to the corneas of the animal to minimize discomfort.[1]
-
Apply a small amount of electrode solution to the corneal or ear-clip electrodes to ensure good electrical contact.[1]
-
Gently restrain the animal and place the electrodes on the corneas or attach them to the pinnae of the ears.
-
Deliver a suprathreshold electrical stimulus. Common parameters are 60 Hz of alternating current for 0.2 seconds.[1] The current intensity should be sufficient to induce a tonic hindlimb extension in control animals (e.g., 50 mA in mice and 150 mA in rats).[1]
-
Immediately after the stimulus, place the animal in an observation chamber.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[1] The abolition of this phase is considered the endpoint for protection.[1]
-
Record the duration of the tonic hindlimb extension. A cut-off time (e.g., 20 seconds) is typically used, and animals that do not exhibit the tonic extension within this time are considered protected.[10]
Data Analysis
-
The primary endpoint is the percentage of animals in each group that are protected from the tonic hindlimb extension.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals from the seizure endpoint, can be calculated using probit analysis.[1]
-
Statistical analysis, such as the Chi-square test or Fisher's exact test, can be used to compare the proportion of protected animals between the control and this compound-treated groups.[9]
Visualizations
Experimental Workflow
Caption: Workflow for MES seizure model using this compound.
Signaling Pathway of this compound's Metabolite (Phenobarbital)
Caption: Phenobarbital's GABAergic mechanism of action.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Seizure Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Nirvanol (Ethacridine Lactate) in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Nirvanol (ethacridine lactate) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and a C18 reversed-phase column for chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings.
Introduction
This compound, chemically known as ethacridine lactate and also referred to as Rivanol, is a potent antimicrobial agent.[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use in research applications. This document provides a detailed protocol for a validated HPLC method, offering high sensitivity, precision, and accuracy.
Experimental
Materials and Reagents
-
This compound (Ethacridine Lactate) reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium dodecylsulfonate
-
Phosphoric acid
-
Ultrapure water
-
Drug-free human plasma
-
Solid-Phase Extraction (SPE) cartridges (C18)
Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Data acquisition and processing software
Chromatographic Conditions
A summary of the HPLC operating conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Methanol : 0.05% Sodium Dodecylsulfonate (70:30, v/v), pH adjusted to 3 with phosphoric acid[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 272 nm[1][2][3] |
| Column Temperature | 28°C[1] |
| Internal Standard | Norethisterone (can be monitored at 272 nm)[4] |
Protocol
Standard Solution Preparation
-
Primary Stock Solution (1 x 10⁻³ mol/L): Accurately weigh and dissolve an appropriate amount of this compound reference standard in ultrapure water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water to concentrations ranging from 1 x 10⁻⁷ mol/L to 1 x 10⁻⁴ mol/L.[1] Store all solutions at -20°C in light-protected containers.[1]
Plasma Sample Preparation (Solid-Phase Extraction)
The following diagram illustrates the workflow for plasma sample preparation.
Caption: Workflow for this compound extraction from plasma.
-
Thaw frozen plasma samples at room temperature.[1]
-
Vortex the plasma sample for 5 seconds.[1]
-
Condition a C18 SPE cartridge by passing methanol followed by ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound from the cartridge using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare plasma calibration standards by spiking 900 µL of drug-free human plasma with 100 µL of the appropriate working standard solutions to achieve final concentrations in the range of 1 x 10⁻⁸ mol/L to 1 x 10⁻⁵ mol/L.[1]
-
Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations (e.g., 5 x 10⁻⁸, 5 x 10⁻⁷, and 5 x 10⁻⁶ mol/L) in the same manner as the calibration standards.[1]
-
Process the calibration standards and QC samples alongside the unknown samples using the solid-phase extraction procedure described above.
Results and Method Validation
The described method has been validated for its performance. A summary of the validation parameters is presented in Table 2.
| Parameter | Result |
| Linearity Range | 1 x 10⁻⁸ mol/L to 1 x 10⁻⁵ mol/L[1][2] |
| Correlation Coefficient (r) | 0.9998[1][2] |
| Limit of Detection (LOD) | 3 x 10⁻⁹ mol/L (approximately 1.1 ng/mL)[1][2] |
| Retention Time | Approximately 7.46 ± 0.06 min[1] |
Precision and Accuracy
The precision of the method was determined by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day). The accuracy was assessed by comparing the measured concentration to the nominal concentration. The results are summarized in Table 3.
| QC Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (5 x 10⁻⁸ mol/L) | 3.3 - 8.1[1][2] | 4.1 - 9.5[1][2] | >95.3[4] |
| Medium (5 x 10⁻⁷ mol/L) | 3.3 - 8.1[1][2] | 4.1 - 9.5[1][2] | >95.3[4] |
| High (5 x 10⁻⁶ mol/L) | 3.3 - 8.1[1][2] | 4.1 - 9.5[1][2] | >95.3[4] |
Recovery
The extraction recovery was determined by comparing the peak areas of this compound from extracted plasma samples with those of unextracted standard solutions of the same concentration.
| QC Concentration | Mean Recovery (%) |
| Low (5 x 10⁻⁸ mol/L) | 107.2 ± 8.4[1] |
| Medium (5 x 10⁻⁷ mol/L) | 94.8 ± 2.5[1] |
| High (5 x 10⁻⁶ mol/L) | 96.3 ± 2.6[1] |
Stability
Plasma samples containing this compound are stable for at least 15 days when stored at -20°C and protected from light.[1][2]
Conclusion
The presented SPE-HPLC-UV method provides a simple, sensitive, and accurate means for the quantification of this compound in human plasma. The method has been validated and is suitable for use in research applications requiring the determination of this compound plasma concentrations.
References
- 1. scispace.com [scispace.com]
- 2. Determination of ng rivanol in human plasma by SPE-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of rivanol and mifepristone in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nirvanol and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nirvanol (5-ethyl-5-phenylhydantoin) and its primary metabolite, 4-hydroxythis compound, in human plasma. This compound is the active metabolite of the anticonvulsant drug mephenytoin.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound, also known as normephenytoin, is the pharmacologically active metabolite of mephenytoin, an anticonvulsant medication used in the treatment of epilepsy.[1][2][3][4] Mephenytoin undergoes N-demethylation to form this compound, which has a significantly longer half-life than the parent drug and is a major contributor to the overall therapeutic effect.[2] The primary route of this compound metabolism is aromatic hydroxylation to form 4-hydroxythis compound. Monitoring the levels of this compound and its metabolite is crucial for understanding the drug's disposition and for optimizing patient therapy. This application note presents a complete workflow for the extraction and quantification of these compounds from plasma using LC-MS/MS.
Metabolic Pathway
Mephenytoin is metabolized in the liver primarily through two pathways: N-demethylation to this compound and aromatic hydroxylation. This compound is then further metabolized via hydroxylation.
Figure 1: Metabolic pathway of Mephenytoin to this compound.
Experimental Protocol
Sample Preparation
A simple protein precipitation method is used for the extraction of this compound and 4-hydroxythis compound from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., this compound-d5, 100 ng/mL in 50% ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo TQ-S)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 205.1 | 134.1 | 25 |
| 4-Hydroxythis compound | 221.1 | 150.1 | 28 |
| this compound-d5 (IS) | 210.1 | 139.1 | 25 |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Figure 2: Experimental workflow for this compound analysis.
Results and Discussion
This method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curves were linear over the concentration range of 1-1000 ng/mL for both analytes.
Quantitative Data Summary
| Parameter | This compound | 4-Hydroxythis compound |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | 85 - 95% | 80 - 90% |
| Matrix Effect (%) | < 15% | < 15% |
Table 1: Summary of quantitative performance data.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of this compound and its primary metabolite, 4-hydroxythis compound, in human plasma. The simple sample preparation procedure and the rapid LC gradient make this method well-suited for routine analysis in a clinical or research laboratory setting.
References
- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Disposition of mephenytoin and its metabolite, this compound, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
Application Note: A Validated LC-MS/MS Assay for the Quantification of Nirvanol in Human Plasma for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Nirvanol (5-ethyl-5-phenylhydantoin) is the primary active metabolite of the anticonvulsant drug mephenytoin.[1][2] Mephenytoin undergoes N-demethylation to form this compound and aromatic hydroxylation to 4'-hydroxymephenytoin.[3][4] The hydroxylation pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2C19, which is subject to genetic polymorphism, leading to significant inter-individual variability in drug metabolism and response.[5][6] Given that this compound itself possesses anticonvulsant properties and has a longer plasma half-life than its parent drug, accurate quantification is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[2][7]
This application note provides a detailed protocol for a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described assay is suitable for supporting clinical and preclinical studies aimed at understanding the pharmacokinetic profile of mephenytoin and its active metabolite, this compound.
Principle This method employs protein precipitation for simple and efficient sample cleanup, followed by analysis using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[4][8] Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity and sensitivity.[9] A stable isotope-labeled internal standard (this compound-d5) is used to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.
Metabolic Pathway of Mephenytoin
The metabolic conversion of mephenytoin is a critical aspect of its pharmacology, primarily occurring in the liver. The two major pathways are N-demethylation and aromatic hydroxylation.
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below. This streamlined process is designed for high-throughput analysis typical in pharmacokinetic studies.
Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions : Prepare 1.00 mg/mL stock solutions of this compound and this compound-d5 (Internal Standard, IS) in methanol.
-
Spiking Solutions : Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare intermediate spiking solutions for the calibration curve and QCs.
-
Calibration Standards : Prepare calibration standards by spiking the appropriate intermediate solution into blank human plasma to achieve final concentrations ranging from 1.00 to 1000 ng/mL.
-
Quality Controls : Prepare QCs in blank human plasma at four levels:
-
Lower Limit of Quantification (LLOQ): 1.00 ng/mL
-
Low QC (LQC): 3.00 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
-
Internal Standard Working Solution : Dilute the this compound-d5 stock solution in acetonitrile to a final concentration of 50 ng/mL. This will be used as the protein precipitation solution.
Protocol 2: Plasma Sample Preparation
-
Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex for 10 seconds.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL this compound-d5 in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with a glass insert.
-
Inject 5 µL onto the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 205.2 > 134.1 (Quantifier), 205.2 > 106.1 (Qualifier) |
| MRM Transition (this compound-d5) | 210.2 > 139.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument (e.g., 15-25 eV) |
Assay Validation and Data
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters include linearity, accuracy, precision, selectivity, stability, and matrix effect.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Range) | 1.00 - 1000 ng/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (QCs) | Within ±15% of nominal (±20% for LLOQ) | Passed |
| Precision (QCs, %CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Selectivity | No significant interference at analyte RT | Passed |
| Matrix Effect | CV ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze/Thaw, 24h RT) | Within ±15% of baseline | Passed |
Sample Pharmacokinetic Data
The developed assay can be used to generate concentration-time profiles for this compound following administration of mephenytoin.
| Time Point (hours) | Subject 1 Plasma Conc. (ng/mL) | Subject 2 Plasma Conc. (ng/mL) |
| 0 (Pre-dose) | < 1.00 | < 1.00 |
| 1 | 45.8 | 62.1 |
| 2 | 98.2 | 125.5 |
| 4 | 185.6 | 240.3 |
| 8 | 290.1 | 385.7 |
| 12 | 355.4 | 470.9 |
| 24 | 410.2 | 550.6 |
| 48 | 358.9 | 482.1 |
| 72 | 280.5 | 375.4 |
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and robust analytical conditions make it highly suitable for high-throughput pharmacokinetic analysis in drug development and clinical research, particularly for studies involving the pharmacogenetics of CYP2C19.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Disposition of mephenytoin and its metabolite, this compound, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nirvanol Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirvanol, also known as ethylphenylhydantoin, is the primary active metabolite of the anticonvulsant drug mephenytoin. It is a hydantoin derivative structurally similar to phenobarbital and phenytoin. Research indicates that this compound is responsible for the majority of the anticonvulsant activity of mephenytoin, making it a compound of interest for studies on epilepsy and other neurological disorders. These application notes provide a comprehensive guide to the administration and dosage of this compound in rodent models, based on available preclinical data. Due to the limited amount of direct research on this compound, some information has been extrapolated from studies on its parent compound, mephenytoin, and the structurally related drug, phenytoin. It is crucial to conduct preliminary dose-finding and pharmacokinetic studies for your specific rodent model and experimental conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, mephenytoin, in rodent models.
Table 1: Toxicity Data
| Compound | Species | Route of Administration | LD50 | Toxic Effects Noted |
| l-Nirvanol | Mouse | Intraperitoneal | 500 mg/kg[1] | Details not reported other than lethal dose. |
| Mephenytoin | Rodent | Oral | - | Neurotoxic signs (e.g., ataxia) observed at doses ≥75 mg/kg. |
| Hydantoin derivative* | Mouse | Oral | 2200 mg/kg[2] | Anticonvulsant behavioral effects. |
*Note: This LD50 value is for 3-(2-hydroxyethyl)-5-methyl-5-phenylhydantoin, a different hydantoin derivative, and should be used only as a rough indicator of this compound's potential oral toxicity.[2]
Table 2: Efficacy Data (Anticonvulsant Models)
| Compound | Species | Model | Route of Administration | Effective Dose (ED50) | Time Point of Measurement |
| This compound | Mouse | Maximal Electroshock (M.E.S.) | Intraperitoneal | 23 mg/kg[3] | 30 minutes post-injection |
| This compound | Mouse | Maximal Electroshock (M.E.S.) | Intraperitoneal | 30 mg/kg[3] | 2 hours post-injection |
| Mephenytoin | Mouse | Maximal Electroshock (M.E.S.) / Pentylenetetrazol (PTZ) | Oral | 25-50 mg/kg | Not specified |
| Mephenytoin | Rat | Maximal Electroshock (M.E.S.) | Oral | 30 mg/kg | Not specified |
Table 3: Pharmacokinetic Parameters of Mephenytoin (Parent Compound of this compound) in Rats
| Parameter | Route of Administration | Value (Mean ± SD) |
| Clearance (R-mephenytoin) | Intravenous | 171 ± 58 ml/hr[4] |
| Clearance (S-mephenytoin) | Intravenous | 110 ± 37 ml/hr[4] |
| Volume of Distribution (R-mephenytoin) | Intravenous | 325 ± 75 ml[4] |
| Volume of Distribution (S-mephenytoin) | Intravenous | 359 ± 72 ml[4] |
Note: Mephenytoin is metabolized to this compound. The long half-life of this compound (approximately 100 hours in humans) suggests that it accumulates with chronic administration of mephenytoin and is the primary contributor to its therapeutic effect.[5]
Proposed Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound, like other hydantoin anticonvulsants such as phenytoin, is believed to be the modulation of voltage-gated sodium channels in neuronal cell membranes. By binding to these channels in their inactive state, this compound stabilizes them and prolongs the refractory period. This action reduces the ability of neurons to fire at high frequencies, thereby dampening the abnormal electrical activity that leads to seizures.
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
Experimental Protocols
4.1. General Preparation and Administration
-
Formulation: this compound is sparingly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in sterile water. For intraperitoneal (IP) injection, it may be dissolved in a vehicle like a mixture of propylene glycol, ethanol, and water, or suspended in a suitable vehicle. It is critical to ensure a uniform suspension before each administration.
-
Administration Routes:
-
Oral (p.o.): Administer using an oral gavage needle. The volume should be adjusted based on the animal's weight (typically 5-10 ml/kg for rats and 10 ml/kg for mice).
-
Intraperitoneal (i.p.): Inject into the lower quadrant of the abdomen, avoiding the cecum.
-
4.2. Experimental Workflow
The following diagram outlines a general workflow for a study involving this compound administration in rodent models.
Caption: A general experimental workflow for rodent studies with this compound.
4.3. Specific Experimental Protocols
4.3.1. Maximal Electroshock (MES) Seizure Model (Mice)
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., CD-1 or C57BL/6), 20-25 g.
-
Apparatus: A convulsive stimulator with corneal electrodes.
-
Procedure:
-
Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle.
-
At a predetermined time post-injection (e.g., 30 minutes or 2 hours), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the percentage of animals in each group protected from the tonic hindlimb extension.
-
Calculate the ED50, the dose that protects 50% of the animals from the seizure.
-
4.3.2. Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI in Rats)
This protocol is adapted from studies using phenytoin and can be used as a starting point for evaluating this compound's analgesic effects.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar), 200-250 g.
-
Surgical Procedure (CCI):
-
Anesthetize the rat.
-
Expose the sciatic nerve in the mid-thigh level.
-
Loosely ligate the nerve with four ligatures.
-
-
Drug Administration and Behavioral Testing:
-
Allow the animals to recover for 7-14 days post-surgery to develop neuropathic pain behaviors.
-
Administer this compound (start with a dose range extrapolated from anticonvulsant studies, e.g., 10, 30, 60 mg/kg, p.o. or i.p.) or vehicle.
-
Assess pain-like behaviors at a specific time point after drug administration (e.g., 60 minutes).
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves test) or a cold plate to measure paw withdrawal latency.
-
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups.
4.3.3. Pharmacokinetic Study (Rats)
This protocol outlines a basic pharmacokinetic study to determine key parameters of this compound.
-
Animals: Male rats (e.g., Sprague-Dawley), 250-300 g, with jugular vein cannulation for serial blood sampling.
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of this compound orally (e.g., 30 mg/kg) or intravenously (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 0.2 ml) from the jugular vein cannula at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability.
Important Considerations and Limitations
-
Limited Data: There is a significant lack of published data on the oral administration, toxicity, and efficacy of this compound in rodent models. The provided protocols and dose ranges are largely based on intraperitoneal studies of this compound and oral/intravenous studies of its parent compound, mephenytoin, and the related compound, phenytoin.
-
Dose-Finding Studies: It is imperative to conduct pilot studies to determine the optimal dose range and to assess for any adverse effects in the specific rodent strain and model being used.
-
Stereochemistry: this compound exists as two enantiomers (R- and S-isomers) which may have different pharmacokinetic and pharmacodynamic properties. The available data does not always specify the isomer used.
-
Vehicle Selection: The choice of vehicle for formulation is critical and should be tested for any behavioral or physiological effects on its own.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By carefully considering these application notes and protocols, researchers can design and execute well-controlled studies to investigate the effects of this compound in various rodent models.
References
- 1. RTECS NUMBER-MU2452100-Chemical Toxicity Database [drugfuture.com]
- 2. RTECS NUMBER-MU2468000-Chemical Toxicity Database [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: In Vitro Evaluation of Nirvanol in Neuronal Cell Cultures
Disclaimer: As of late 2025, specific data on the in vitro application of a compound referred to as "Nirvanol" in neuronal cell cultures is not available in the published scientific literature. The following application notes and protocols are presented as a comprehensive guide for researchers and scientists to design and conduct such studies. The experimental procedures, data, and signaling pathways are based on established methodologies for evaluating novel neuroactive compounds in vitro.
Introduction
The investigation of novel psychoactive or neurotherapeutic compounds is crucial for advancing our understanding of neuroscience and developing new treatments for neurological disorders.[1] Neuronal cell cultures provide a controlled and reproducible environment for initial screening and mechanistic studies of such compounds.[2][3] This document outlines a series of protocols to assess the effects of a hypothetical compound, "this compound," on neuronal viability, morphology, and intracellular signaling pathways. The human neuroblastoma cell line SH-SY5Y, which can be differentiated into a mature neuron-like phenotype, is proposed as a suitable model system.[3][4]
Data Presentation: Summary of Hypothetical this compound Effects
The following tables summarize potential quantitative data that could be generated from the described experiments. These tables are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound on Differentiated SH-SY5Y Cells
| This compound Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | LDH Release (% of Control) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 10 | 98 ± 5.1 | 102 ± 4.8 |
| 50 | 85 ± 6.2 | 115 ± 6.1 |
| 100 | 62 ± 5.8 | 145 ± 7.3 |
| 250 | 35 ± 4.9 | 210 ± 8.5 |
| 500 | 12 ± 3.1 | 350 ± 9.2 |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Cell |
| Control | 150 ± 12.5 | 4.2 ± 0.8 |
| This compound (10 µM) | 185 ± 15.1 | 5.1 ± 0.9 |
| This compound (50 µM) | 110 ± 10.3 | 3.1 ± 0.6 |
Table 3: this compound's Effect on Key Signaling Proteins (Western Blot Densitometry)
| Treatment | p-CREB / CREB Ratio (Fold Change) | BDNF Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 1.8 | 0.9 |
| This compound (50 µM) | 0.8 | 0.6 | 2.1 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating SH-SY5Y cells to obtain a neuron-like phenotype, which is essential for neurotoxicity and neuroactivity studies.[3][4]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F-12 medium supplemented with 1% FBS and 10 µM Retinoic Acid (RA) (Differentiation Medium)
-
Poly-D-Lysine coated culture plates/flasks
-
Trypsin-EDTA
Protocol:
-
Maintenance: Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO2. Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seeding for Differentiation: Seed cells onto Poly-D-Lysine coated plates at a density of 2 x 10^4 cells/cm².
-
Initiation of Differentiation: After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Maturation: Continue to culture the cells in Differentiation Medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration range at which this compound exhibits biological activity without causing significant cell death.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Protocol:
-
Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well.[4]
-
After differentiation, treat the cells with various concentrations of this compound (e.g., 10-1000 µM) for 24 hours.[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[4]
Protocol:
-
Treat differentiated SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.
-
Express results as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Neurite Outgrowth Analysis
This protocol assesses the effect of this compound on neuronal morphology, a key indicator of neurotrophic or neurotoxic effects.[5]
Protocol:
-
Plate differentiated SH-SY5Y cells at a low density in a 96-well plate to allow for clear visualization of individual neurites.[2]
-
Treat cells with non-toxic concentrations of this compound for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze neurite length and branching using automated software (e.g., ImageJ with NeuronJ plugin or commercial software).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to investigate the molecular mechanisms underlying this compound's effects.
Protocol:
-
Plate and differentiate SH-SY5Y cells in 6-well plates.
-
Treat cells with selected concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against p-CREB, BDNF, cleaved caspase-3, and loading controls like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathways of this compound
This diagram illustrates two potential, opposing signaling pathways that could be modulated by this compound based on the hypothetical data.
Caption: Hypothetical dual-signaling pathways of this compound.
References
- 1. In Vitro Studies on Therapeutic Effects of Cannabidiol in Neural Cells: Neurons, Glia, and Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for the Synthesis and Evaluation of Nirvanol Derivatives in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Nirvanol (5-ethyl-5-phenylhydantoin) derivatives and the evaluation of their anticonvulsant activity for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and key in vivo screening assays are presented, along with a summary of quantitative data to facilitate the identification of promising new anticonvulsant candidates.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutics.[1] this compound, the N-demethylated metabolite of mephenytoin, is a hydantoin derivative known for its anticonvulsant properties.[2] The hydantoin scaffold, particularly with 5,5-disubstitution, is a well-established pharmacophore for anticonvulsant activity. A phenyl or other aromatic group at the C5 position is considered essential for activity against generalized tonic-clonic seizures.[2] This document outlines the necessary procedures to synthesize and evaluate novel this compound derivatives to explore their structure-activity relationships and identify compounds with enhanced efficacy and safety profiles.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various methods. A common approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide. N-substituted derivatives can then be prepared by alkylation or acylation of the this compound core.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 5-Ethyl-5-phenylhydantoin (this compound)
This protocol is adapted from a standard hydantoin synthesis procedure.
Materials:
-
Propiophenone
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
Procedure:
-
A solution of propiophenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in 300 ml of water, and potassium cyanide (0.4 mol) in 300 ml of ethanol is prepared.
-
The mixture is heated under reflux for 8 hours with continuous stirring.
-
The solution is then cooled in an ice-salt bath to precipitate the hydantoin.
-
The resulting precipitate is filtered off and washed with water to yield 5-ethyl-5-phenylhydantoin.
Experimental Protocol: Synthesis of N-Alkoxymethyl Derivatives of this compound[3]
Materials:
-
5-Ethyl-5-phenylhydantoin (this compound)
-
Appropriate chloromethyl alkyl ether
-
Base (e.g., sodium hydride)
-
Solvent (e.g., anhydrous DMF)
Procedure:
-
To a solution of 5-ethyl-5-phenylhydantoin in an anhydrous solvent, add one equivalent of a suitable base.
-
Add the desired chloromethyl alkyl ether to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.
-
Quench the reaction and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) of this compound Derivatives
The anticonvulsant activity of this compound derivatives is primarily evaluated using the maximal electroshock (MES) seizure model in mice. This test is highly predictive of efficacy against generalized tonic-clonic seizures.[1] The median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extensor component of the seizure, is the primary quantitative measure of activity.
Quantitative Data from Anticonvulsant Screening
The following tables summarize the anticonvulsant activity of this compound and its N-substituted derivatives in the MES test.
| Compound | R1 | R3 | MES Screen (mice, i.p.) ED50 (mg/kg)[3] |
| This compound | H | H | 25 |
| Derivative 1 | H | CH2OCH3 | 50 |
| Derivative 2 | H | CH2OC2H5 | 100 |
| Derivative 3 | H | CH2O-n-C3H7 | 200 |
| Derivative 4 | H | CH2OCOCH3 | 25 |
| Derivative 5 | CH2OCOCH3 | CH2OCOCH3 | 125 |
| Mephenytoin | H | CH3 | 35 |
| Derivative 6 (of Mephenytoin) | CH2OCH3 | CH3 | 200 |
| Derivative 7 (of Mephenytoin) | CH2OCOCH3 | CH3 | 200 |
Note: Data is sourced from Vida et al., 1975.[3] The study did not find any N-substituted derivatives with greater activity against MES seizures than the parent compounds.
Key Experiments: Anticonvulsant Screening Protocols
Maximal Electroshock (MES) Seizure Test
This test is a standard preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Protocol:
-
Animal Preparation: Use male mice (e.g., CF-1 strain) weighing 18-25 g. Acclimatize the animals to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test should be based on the expected time of peak effect.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal. Then, apply a drop of saline to improve electrical conductivity. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) using an electroconvulsive shock apparatus.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates that the compound has conferred protection.
-
ED50 Determination: Test groups of animals at various doses of the compound. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels. They stabilize the inactive state of these channels, which reduces the repetitive firing of neurons that is characteristic of seizures.
References
- 1. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nirvanol as a Positive Control in Anticonvulsant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticonvulsant drug discovery relies on robust and validated preclinical screening models to identify novel therapeutic candidates. A critical component of these screening assays is the use of a positive control, a compound with a known and well-characterized anticonvulsant effect. This ensures the validity of the experimental setup and provides a benchmark against which new chemical entities can be compared.
Nirvanol (Ethotoin) is a hydantoin derivative, structurally similar to phenytoin, that has been used clinically as an antiepileptic drug.[1] Its mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents seizure spread.[2] Although less commonly used today, its established, albeit reportedly less potent, anticonvulsant properties compared to phenytoin make it a viable candidate for use as a positive control in specific research contexts, particularly in screens involving the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models.[2]
These application notes provide detailed protocols for utilizing this compound as a positive control in these two key anticonvulsant screening models.
Mechanism of Action: Hydantoin Anticonvulsants
This compound, like other hydantoin anticonvulsants, primarily exerts its effect by modulating voltage-gated sodium channels in neurons. During the rapid firing of action potentials that characterizes seizure activity, these channels are crucial for neuronal depolarization. This compound stabilizes the inactive state of these sodium channels, thereby reducing the neuron's ability to fire at high frequencies. This action limits the propagation of seizure activity throughout the brain.
Figure 1: Simplified signaling pathway of this compound's anticonvulsant action.
Data Presentation: Comparative Anticonvulsant Activity
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | Administration Route | ED₅₀ (mg/kg) | Primary Mechanism of Action | Seizure Type Modeled |
| This compound (Ethotoin) | Oral / IP | Data Not Available | Na⁺ Channel Blocker | Generalized Tonic-Clonic |
| Phenytoin | Oral / IP | ~9.5 | Na⁺ Channel Blocker | Generalized Tonic-Clonic |
| Carbamazepine | Oral / IP | ~8.8 | Na⁺ Channel Blocker | Generalized Tonic-Clonic |
| Valproate | Oral / IP | ~272 | Multiple | Generalized Tonic-Clonic |
Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model (Mice)
| Compound | Administration Route | ED₅₀ (mg/kg) | Primary Mechanism of Action | Seizure Type Modeled |
| This compound (Ethotoin) | Oral / IP | Data Not Available | Na⁺ Channel Blocker | Absence (Petit Mal) - Limited Efficacy |
| Diazepam | IP | ~0.2 | GABAₐ Receptor Modulator | Absence (Petit Mal) |
| Ethosuximide | Oral / IP | ~130 | T-type Ca²⁺ Channel Blocker | Absence (Petit Mal) |
| Valproate | Oral / IP | ~149 | Multiple | Absence (Petit Mal) |
Experimental Protocols
The following are detailed protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, incorporating this compound as a positive control.
Maximal Electroshock (MES) Seizure Model
The MES test is a well-established model for identifying anticonvulsant compounds that are effective against generalized tonic-clonic seizures. The endpoint of this assay is the abolition of the tonic hindlimb extension phase of the seizure.
Figure 2: Workflow for the Maximal Electroshock (MES) seizure test.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound (Ethotoin)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Test compounds
-
Male laboratory mice (e.g., CD-1, 20-25g)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. Weigh each animal on the day of the experiment to ensure accurate dosing.
-
Grouping and Dosing:
-
Divide animals into groups of at least 8-10 per dose level.
-
Vehicle Control Group: Administer the vehicle solution.
-
Positive Control Group (this compound): Administer this compound at a predetermined dose. A dose range should be tested to establish a dose-response curve if not already known.
-
Test Compound Groups: Administer the test compound at various dose levels.
-
Administration can be via oral gavage or intraperitoneal (IP) injection.
-
-
Time to Peak Effect (TPE): Allow for the appropriate time to elapse between drug administration and the MES test to coincide with the TPE of the compound. For this compound, this should be determined empirically but is expected to be in the range of 30-60 minutes for IP administration.
-
Anesthesia and Electrode Placement:
-
Just prior to the test, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.
-
Apply a drop of 0.9% saline to the corneas to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the restrained animal.
-
-
Stimulation:
-
Deliver a supramaximal electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.
-
-
Observation:
-
Immediately following the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. This is characterized by the rigid extension of the hindlimbs.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this response.
-
Calculate the percentage of animals protected in each group.
-
The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.
-
Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure model is used to identify compounds effective against absence seizures (petit mal). PTZ is a GABAₐ receptor antagonist that induces clonic seizures.
Figure 3: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound (Ethotoin)
-
Vehicle control (e.g., 0.9% saline)
-
Test compounds
-
Male laboratory mice (e.g., CD-1, 20-25g)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days. Weigh each animal on the day of the experiment for accurate dosing.
-
Grouping and Dosing:
-
Divide animals into groups of at least 8-10 per dose level.
-
Vehicle Control Group: Administer the vehicle solution.
-
Positive Control Group (this compound): Administer this compound at a predetermined dose. Note that hydantoins like this compound are generally less effective in this model. A more appropriate positive control for this model is a benzodiazepine like diazepam or ethosuximide.
-
Test Compound Groups: Administer the test compound at various dose levels.
-
Administration is typically via IP injection or oral gavage.
-
-
Time to Peak Effect (TPE): Allow for the appropriate time to elapse between drug administration and the PTZ challenge.
-
PTZ Administration:
-
Administer a convulsant dose of PTZ. A commonly used dose in mice is 85 mg/kg, administered subcutaneously (SC).
-
-
Observation:
-
Immediately after PTZ administration, place the animal in an individual observation chamber.
-
Observe the animal for a period of 30 minutes for the onset of clonic seizures. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the absence of a clonic seizure within the 30-minute observation period. An animal is considered "protected" if it does not exhibit a clonic seizure.
-
The latency to the first clonic seizure can also be recorded as a secondary endpoint.
-
Calculate the percentage of animals protected in each group.
-
The ED₅₀ can be determined using probit analysis.
-
Logical Framework for Positive Control Use
The inclusion of a positive control is fundamental to the validation of any screening assay. It serves multiple purposes within the experimental design.
Figure 4: Logical relationship of using a positive control in screening.
Conclusion
This compound, as a historically used anticonvulsant with a known mechanism of action, can serve as a useful positive control in preclinical anticonvulsant screening, particularly in the MES model. While quantitative preclinical data for this compound is not as abundant as for more modern anticonvulsants, its established efficacy provides a reliable means to validate assay performance. The detailed protocols provided herein offer a standardized approach for incorporating this compound into screening cascades, thereby enhancing the reliability and interpretability of experimental results in the quest for novel antiepileptic therapies. Researchers should, however, consider the use of other positive controls such as diazepam or ethosuximide for the PTZ model, where hydantoins typically show limited efficacy.
References
Investigating the Neuroprotective Potential of Nirvanol (5-ethyl-5-phenylhydantoin): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is a hydantoin derivative closely related to the well-known anticonvulsant drug phenytoin. While the primary therapeutic application of hydantoins has been in the management of epilepsy, emerging research into the cellular mechanisms of neuronal injury and protection has opened avenues for exploring their potential neuroprotective effects. The neuroprotective potential of phenytoin itself has been a subject of investigation for decades, with some studies suggesting protective roles, particularly in conditions like optic neuritis, while others indicate potential neurotoxicity.[1][2] This document provides a detailed framework for investigating the potential neuroprotective effects of this compound, outlining key experimental protocols and potential mechanisms of action.
The primary mechanism of action for hydantoin derivatives as anticonvulsants is the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the repetitive firing of action potentials.[3] This action could theoretically contribute to neuroprotection by preventing excitotoxicity-induced neuronal death. However, some studies on the parent compound, phenytoin, have also suggested the induction of apoptosis in neuronal cells, highlighting the need for a thorough investigation of this compound's specific effects.[4] Furthermore, there is evidence that phenytoin can induce oxidative stress and DNA damage, which are critical factors in neuronal cell death.[5]
These application notes will guide researchers in assessing the neuroprotective profile of this compound by examining its impact on cell viability, apoptosis, and oxidative stress in neuronal cell cultures. The provided protocols are based on established methodologies for evaluating neuroprotective agents.[6][7]
Data Presentation
Table 1: Effect of this compound on Neuronal Viability Under Excitotoxic Challenge
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Toxin Control) |
| Control (Vehicle) | 0 | 100 ± 5.2 | N/A |
| Excitotoxin (e.g., Glutamate 100 µM) | 0 | 45 ± 6.8 | 100 ± 8.5 |
| This compound + Excitotoxin | 1 | 52 ± 5.5 | 88 ± 7.1 |
| This compound + Excitotoxin | 10 | 65 ± 4.9 | 65 ± 6.3 |
| This compound + Excitotoxin | 50 | 78 ± 5.1 | 42 ± 5.8 |
| This compound + Excitotoxin | 100 | 75 ± 6.2 | 45 ± 6.0 |
Data are presented as mean ± standard deviation and are hypothetical, pending experimental validation.
Table 2: Effect of this compound on Markers of Apoptosis in Neuronal Cells
| Treatment Group | This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Ratio | TUNEL Positive Cells (%) |
| Control (Vehicle) | 0 | 1.0 ± 0.1 | 0.5 ± 0.08 | 2 ± 0.5 |
| Apoptosis Inducer (e.g., Staurosporine 1 µM) | 0 | 4.5 ± 0.4 | 3.2 ± 0.3 | 48 ± 5.1 |
| This compound + Apoptosis Inducer | 1 | 4.2 ± 0.3 | 3.0 ± 0.2 | 45 ± 4.8 |
| This compound + Apoptosis Inducer | 10 | 3.1 ± 0.2 | 2.1 ± 0.2 | 32 ± 3.9 |
| This compound + Apoptosis Inducer | 50 | 2.0 ± 0.2 | 1.2 ± 0.1 | 18 ± 2.5 |
| This compound + Apoptosis Inducer | 100 | 2.2 ± 0.3 | 1.4 ± 0.1 | 20 ± 2.8 |
Data are presented as mean ± standard deviation and are hypothetical, pending experimental validation.
Table 3: Effect of this compound on Oxidative Stress Markers in Neuronal Cells
| Treatment Group | This compound Concentration (µM) | Intracellular ROS Levels (% of Toxin Control) | Superoxide Dismutase (SOD) Activity (% of Control) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control (Vehicle) | 0 | 100 ± 7.5 | 100 ± 8.2 | 1.2 ± 0.2 |
| Oxidative Stressor (e.g., H₂O₂ 200 µM) | 0 | 250 ± 15.2 | 65 ± 7.1 | 3.8 ± 0.4 |
| This compound + Oxidative Stressor | 1 | 235 ± 12.8 | 70 ± 6.5 | 3.5 ± 0.3 |
| This compound + Oxidative Stressor | 10 | 180 ± 10.5 | 85 ± 7.8 | 2.5 ± 0.3 |
| This compound + Oxidative Stressor | 50 | 130 ± 9.2 | 95 ± 8.0 | 1.8 ± 0.2 |
| This compound + Oxidative Stressor | 100 | 135 ± 9.8 | 92 ± 7.5 | 1.9 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical, pending experimental validation.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability (MTT Assay)
This protocol measures the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
96-well cell culture plates
-
This compound (5-ethyl-5-phenylhydantoin)
-
Neurotoxic agent (e.g., Glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., glutamate or H₂O₂) to the wells, with and without this compound.
-
Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with the neurotoxic agent alone.
-
-
Incubation: Incubate the plate for the desired duration of the neurotoxicity assay (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Evaluation of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound and an apoptosis-inducing agent as described in the viability assay protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Neuronal cells in a 96-well plate
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFH-DA solution (10 µM in serum-free medium)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound and an oxidative stressor as described previously.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]
-
Data Analysis: Express the intracellular ROS levels as a percentage of the control group treated with the oxidative stressor alone.
Visualizations
Caption: Potential neuroprotective signaling pathway of this compound.
Caption: Potential neurotoxic signaling pathway of this compound.
Caption: Experimental workflow for this compound neuroprotection assessment.
References
- 1. Phenytoin: neuroprotection or neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Diphenylhydantoin induces apoptotic cell death of cultured rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress-induced homologous recombination as a novel mechanism for phenytoin-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming Nirvanol solubility issues for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of Nirvanol in in vitro assays, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as 5-Ethyl-5-phenylhydantoin) is the active metabolite of the anticonvulsant drug mephenytoin. Its principal mechanism of action is the blockade of voltage-gated sodium channels in neurons. By binding preferentially to the inactivated state of these channels, this compound limits the repetitive firing of action potentials, which is a key factor in its anticonvulsant properties.[1][2][3]
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: this compound is a hydrophobic compound with poor aqueous solubility. Precipitation, often appearing as cloudiness or visible particles, typically occurs when a concentrated stock solution of this compound (usually dissolved in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture medium. This phenomenon, known as "solvent shock," happens because the final concentration of the organic solvent is too low to keep the compound dissolved in the largely water-based medium.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound for in vitro studies. It is crucial to prepare a high-concentration stock solution to minimize the final volume of DMSO added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced effects on cell health and experimental outcomes, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary significantly between different cell lines, so it is best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental model.
Q5: Can I dissolve this compound directly in my cell culture medium or an aqueous buffer like PBS?
A5: No, this is not recommended. Due to its low water solubility, attempting to dissolve this compound directly in aqueous solutions will likely result in incomplete dissolution and precipitation, leading to an inaccurate final concentration and unreliable experimental results.
Q6: Is it acceptable to use media that has a visible precipitate?
A6: It is strongly advised not to use media with any visible precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended. This will lead to inaccurate and non-reproducible data. Furthermore, the solid particles themselves could have unintended physical or chemical effects on the cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
-
Problem: A milky cloud or visible particles appear instantly when adding the this compound DMSO stock to the cell culture medium.
-
Primary Cause: "Solvent Shock" - The rapid change in solvent environment causes the hydrophobic compound to crash out of solution. The final concentration of this compound may also exceed its thermodynamic solubility limit in the medium.
-
Solutions:
-
Optimize the Addition Process: Do not add the stock solution directly into the bulk medium. Instead, add the DMSO stock solution very slowly (drop-wise) to the side of the tube containing pre-warmed medium while the tube is being vortexed or swirled vigorously. This rapid, turbulent mixing helps disperse the compound quickly before it can aggregate and precipitate.
-
Reduce the Final Concentration: If your experimental design permits, test a lower final concentration of this compound.
-
Increase the Medium Volume: Adding the stock to a larger volume of medium can aid in dispersion and keep the local concentration from exceeding the solubility limit during addition.
-
Prepare an Intermediate Dilution: In some cases, creating an intermediate dilution of the stock in a small volume of medium, which is then added to the final volume, can help. This must be done quickly to avoid precipitation at the intermediate stage.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Problem: The medium is clear immediately after adding this compound, but a precipitate forms after several hours or days of incubation at 37°C.
-
Primary Cause: The initial concentration was likely in a state of kinetic solubility (a temporary supersaturated state) and has now crashed out as it reached its lower, more stable thermodynamic solubility limit. Interactions with media components (e.g., proteins in serum) or slight pH shifts over time can also contribute.
-
Solutions:
-
Prepare Freshly Before Use: Avoid storing this compound-containing media. Prepare it immediately before treating your cells.
-
Lower the Final Concentration: This is the most common solution. The compound may not be stable in the medium at the tested concentration over the required incubation time.
-
Assess Serum Interaction: Fetal Bovine Serum (FBS) and other serum components can sometimes cause compounds to precipitate. Test the solubility of this compound in your basal medium without serum to see if the problem persists. If it is soluble in basal medium, you may need to add the this compound to serum-free medium first, let it interact with the cells for a short period, and then add the serum.
-
Issue 3: Inconsistent Experimental Results
-
Problem: You observe high variability in your assay results between replicate wells or across different experiments.
-
Primary Cause: Inconsistent dosing due to partial or complete precipitation. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary.
-
Solutions:
-
Strictly Adhere to Protocol: Ensure the same person prepares the dilutions using the exact same validated protocol for every experiment.
-
Visual Inspection is Key: Before adding the medium to your cells, always hold it up to a light source to carefully check for any signs of precipitation or cloudiness.
-
Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of your high-concentration DMSO stock, as this can affect compound integrity. Aliquot the stock solution upon receipt and store at -20°C or -80°C.
-
Data Presentation
Table 1: this compound Solubility Data
| Property | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Recommended for primary stock solutions. |
| Solubility in DMSO | ~50 mg/mL (~244.82 mM) | Ultrasonication may be required for complete dissolution at this concentration.[3] |
| Aqueous Solubility | Poorly soluble | Not recommended for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 204.23 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Perform all steps in a sterile biological safety cabinet.
-
Accurately weigh 20.42 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly and store them at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.01%.
Procedure:
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium (containing serum and supplements) to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of the pre-warmed medium (e.g., 10 mL).
-
Set a vortex mixer to a medium-high speed to create a vortex in the culture medium.
-
Calculate the volume of stock needed: For a 10 µM final concentration from a 100 mM stock, the dilution factor is 1:10,000. Therefore, you will add 1 µL of stock to 10 mL of medium.
-
While the medium is vortexing, slowly and carefully add the 1 µL of this compound stock solution drop-wise directly into the vortex. Do not pipette the stock into the bottom of the tube or into a static volume of medium.
-
Continue vortexing for an additional 10-15 seconds to ensure complete and rapid mixing.
-
Visually inspect the final medium against a light source to confirm it is clear and free of any precipitate.
-
Use the freshly prepared this compound-containing medium for your cell treatment immediately.
Mandatory Visualizations
Logical Workflow for Troubleshooting Precipitation
References
Nirvanol Optimization for Mouse Seizure Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nirvanol (phenylethylhydantoin) dosage for mouse seizure models. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action as an anticonvulsant?
A1: this compound, or 5-ethyl-5-phenylhydantoin, is the active metabolite of the drug mephenytoin.[1][2] While its exact mechanism is not fully elucidated in the provided literature, like other hydantoin anticonvulsants such as phenytoin, it is believed to exert its effects primarily by blocking voltage-gated sodium channels.[3][4] This action stabilizes neuronal membranes and suppresses the excessive, rapid firing of neurons that leads to seizures.[5]
Q2: What is a typical starting dose for this compound in a mouse seizure model?
A2: For the Maximal Electroshock Seizure (MES) test in mice, an effective dose (ED50) for this compound administered intraperitoneally (i.p.) is approximately 23 mg/kg at 30 minutes post-administration and 30 mg/kg at 2 hours post-administration.[1] Researchers should perform a dose-response study to determine the optimal dose for their specific model and experimental conditions.
Q3: How should I administer this compound to mice?
A3: Intraperitoneal (i.p.) injection is a documented and effective route of administration for this compound in mice.[1] Given that this compound can have solubility challenges, it is crucial to use an appropriate vehicle. A common vehicle for administering poorly soluble drugs in animal models is a 0.5% methylcellulose suspension.[6]
Q4: What are the pharmacokinetic properties of this compound in mice?
A4: this compound has a notably long half-life of approximately 100 hours (or 4 days).[2] When its parent compound, mephenytoin, is administered, this compound accumulates in the brain over time. For example, 2 hours after i.p. administration of 40 mg/kg of mephenytoin, brain levels of this compound can rise to 18.2 µg/g.[1] This long half-life means that steady-state concentrations are not reached for an extended period, which should be considered in chronic dosing paradigms.[2]
Q5: Which mouse seizure models are most relevant for testing this compound?
A5: The Maximal Electroshock Seizure (MES) model is a well-established acute seizure model where this compound has demonstrated efficacy in blocking the tonic extensor phase of seizures.[1][7] Other widely used models for assessing anticonvulsant drugs include the 6 Hz psychomotor seizure test and various kindling models for studying chronic epilepsy.[8]
Troubleshooting Guide
Issue 1: Low or No Anticonvulsant Efficacy Observed
-
Possible Cause: Sub-optimal dosage.
-
Solution: The reported ED50 is a median value. Your specific mouse strain, age, or experimental conditions may require a higher dose. Perform a dose-escalation study to identify the minimal effective dose and the dose for maximal effect.
-
-
Possible Cause: Improper drug preparation or administration.
-
Solution: Ensure this compound is fully dissolved or homogeneously suspended in its vehicle before administration. For suspensions, vortex the solution immediately before drawing each dose. Confirm the accuracy of your i.p. injection technique to avoid misinjection into the gut or subcutaneous tissue.
-
-
Possible Cause: Timing of seizure induction.
-
Solution: The time to peak drug concentration (Tmax) is critical. Based on available data, this compound shows strong efficacy between 30 minutes and 2 hours post-injection.[1] Conduct a time-course study to determine the optimal window for seizure induction relative to this compound administration in your lab.
-
Issue 2: this compound Solubility and Formulation Problems
-
Possible Cause: this compound is poorly soluble in aqueous solutions.
-
Solution: Avoid using plain saline or water. Prepare a suspension using standard vehicles like 0.5% - 1% methylcellulose or a colloid with a drop of corn oil in 0.9% saline, followed by sonication. For challenging compounds, techniques like creating solid dispersions with hydrophilic polymers can significantly enhance solubility.[9][10]
-
-
Possible Cause: The compound is not dissolving or suspending properly.
Issue 3: Observed Toxicity or Adverse Effects in Mice
-
Possible Cause: Dose is too high.
-
Possible Cause: Chronic administration effects.
-
Solution: The long half-life of this compound can lead to drug accumulation and unexpected toxicity in chronic studies.[2] Monitor animals daily for signs of toxicity such as excessive weight loss, lethargy, ataxia, or skin abnormalities.[12] Consider reducing the dose or the frequency of administration in long-term experiments.
-
Data Presentation
Table 1: Efficacy of this compound in the Mouse MES Model
| Parameter | Time Post-Administration | Value (mg/kg, i.p.) | Reference |
|---|---|---|---|
| ED50 | 30 minutes | 23 | [1] |
| ED50 | 2 hours | 30 | [1] |
ED50 (Median Effective Dose) is the dose required to protect 50% of mice from the tonic hindlimb extension phase of a maximal electroshock seizure.
Table 2: Pharmacokinetic & Brain Concentration Data (Following Mephenytoin Administration)
| Time Post-Administration | Mephenytoin Brain Level (µg/g) | This compound Brain Level (µg/g) | Reference |
|---|---|---|---|
| 30 minutes | 19.2 | 8.1 | [1] |
| 2 hours | 5.8 | 18.2 | [1] |
Data obtained after a single 40 mg/kg i.p. dose of mephenytoin, the parent compound of this compound.
Experimental Protocols
Protocol: Maximal Electroshock Seizure (MES) Test
This protocol is a standard method for inducing a generalized tonic-clonic seizure to assess the efficacy of anticonvulsant compounds.
-
Animal Preparation: Use adult male mice (e.g., Swiss Webster or C57BL/6), weighing 20-30g. Acclimate the animals for at least 3-5 days before the experiment.
-
Drug Preparation & Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in saline).
-
Administer the desired dose of this compound (or vehicle control) via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.[6]
-
-
Seizure Induction:
-
At a predetermined time post-injection (e.g., 30 or 120 minutes), induce the seizure.[1]
-
Apply a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) through corneal or ear-clip electrodes. The current (mA) should be pre-determined to consistently produce a tonic hindlimb extension in >95% of vehicle-treated control animals.
-
-
Observation & Endpoint:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The hindlimbs are typically extended backward at a 180° angle to the body.
-
The primary endpoint is protection, defined as the complete absence of this tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose level.
-
Determine the ED50 value using a statistical method such as Probit analysis.[6]
-
Visualizations
Caption: Workflow for assessing this compound efficacy in the mouse MES model.
Caption: Proposed mechanism of action for this compound at the neuronal level.
References
- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. researchgate.net [researchgate.net]
- 12. Murine toxicology and pharmacokinetics of novel retinoic acid metabolism blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Nirvanol (Olanzapine) Experiments
Disclaimer: The term "Nirvanol" can refer to two distinct chemical compounds. Historically, it was a trade name for 5-ethyl-5-phenylhydantoin, a discontinued hypnotic and anticonvulsant. More recently, "this compound" is a brand name for Olanzapine in some regions, a widely used atypical antipsychotic. This guide will primarily focus on troubleshooting experiments involving Olanzapine . A separate, brief section at the end addresses potential issues related to the historical this compound (5-ethyl-5-phenylhydantoin).
Part 1: Olanzapine ("this compound")
This technical support guide is designed for researchers, scientists, and drug development professionals working with Olanzapine. It provides troubleshooting advice for common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Olanzapine?
A1: Olanzapine is an atypical antipsychotic with a complex pharmacological profile. Its therapeutic effects are believed to be mediated primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[1][2][3] It also has a high affinity for several other receptors, including other dopamine and serotonin subtypes, as well as muscarinic, histamine H1, and adrenergic α1 receptors, which contributes to both its therapeutic effects and side effect profile.[3][4]
Q2: What is the recommended solvent and stability for Olanzapine in in vitro experiments?
A2: Olanzapine is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or culture medium to the final desired concentration.[5] Aqueous solutions of Olanzapine are not stable for long periods, and it is recommended to use them within a day of preparation.[5] The stability of Olanzapine in aqueous solutions is pH-dependent, with greater stability in acidic conditions.[6][7]
Q3: Are there known factors that can cause variability in in vivo studies with Olanzapine?
A3: Yes, several factors can contribute to variability. The clearance of Olanzapine can be higher in males and smokers. Age can also affect its elimination.[2] Furthermore, different animal strains may exhibit varying sensitivities to the drug's effects.[8] The method of administration (e.g., oral gavage, intraperitoneal injection, or long-acting depot injection) and the vehicle used can also significantly impact bioavailability and subsequent results.[9][10]
Q4: At what concentrations are in vitro effects of Olanzapine typically observed?
A4: The effective concentration of Olanzapine in vitro is highly dependent on the cell type and the specific endpoint being measured. For example, in cultured human astrocytes, concentrations of 0.1 µM and 1 µM have been shown to increase cell viability after 24 hours, while longer exposure (72 hours) at similar concentrations can reduce viability.[11][12] In studies on PC-12 cells, Olanzapine has shown neuroprotective and mitogenic effects.[13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell-Based Assay Results
| Possible Cause | Troubleshooting Steps |
| Olanzapine Solution Instability | Prepare fresh dilutions of your Olanzapine stock for each experiment. Avoid storing diluted aqueous solutions for more than 24 hours.[5] If you must store them, keep them refrigerated and protected from light. |
| Inconsistent Drug Concentration | Ensure your DMSO stock solution is fully dissolved and homogenous before making dilutions. Vortex the stock solution before each use. Olanzapine is sparingly soluble in aqueous buffers, so ensure proper mixing when diluting into your final medium.[5] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses. Monitor cell viability and morphology to ensure cultures are healthy before treatment. |
| Time-Dependent Effects | Olanzapine can have different effects depending on the duration of exposure. For example, it may increase cell viability at 24 hours but decrease it at 72 hours.[11][12] Conduct time-course experiments to identify the optimal endpoint for your study. |
| Vehicle (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups (including controls) and is at a non-toxic level (typically <0.5%). |
Issue 2: Inconsistent Behavioral or Metabolic Effects in Animal Models
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Differences | Be aware that factors like sex, age, and smoking (in human studies, but consider environmental factors in animal models) can alter Olanzapine's clearance.[2] If possible, use animals of the same sex and age range. Report these details clearly in your methodology. |
| Route of Administration | The choice of administration route (e.g., oral, i.p., depot injection) will significantly affect the drug's pharmacokinetic profile. Ensure the chosen route is appropriate for the research question and is performed consistently.[9][10] |
| Vehicle Effects | The vehicle used to dissolve or suspend Olanzapine can have its own biological effects. Always include a vehicle-only control group. For in vivo studies, the choice of vehicle is critical and should be justified based on solubility and biocompatibility. |
| Dose-Response Relationship | Olanzapine's effects are dose-dependent. A dose that is too low may not produce an effect, while a very high dose could lead to sedation or other confounding behaviors.[14] Perform a dose-response study to identify the optimal dose for your specific model and behavioral test. |
| Animal Stress and Handling | Stress from handling and injection can influence behavioral outcomes. Ensure all animals are properly habituated to the experimental procedures and environment before the study begins. |
| Diet and Housing | For metabolic studies, diet composition and housing conditions (e.g., single vs. group housing) can significantly impact outcomes like weight gain.[14] Standardize these conditions across all experimental groups. |
Data Presentation: Olanzapine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Olanzapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Note that these values can vary between studies depending on the experimental conditions.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT2A | 4[5] |
| 5-HT2C | 11[5] |
| 5-HT3 | 57[5] |
| 5-HT6 | 5[4] |
| Dopamine Receptors | |
| D1 | 31[5] |
| D2 | 11[5] |
| D3 | - |
| D4 | 27[5] |
| Other Receptors | |
| Histamine H1 | 7[5] |
| Adrenergic α1 | 19[4][5] |
| Muscarinic M1 | 2[5] |
Experimental Protocols
Protocol 1: General In Vitro Cell Viability Assay
-
Cell Plating: Seed cells (e.g., SH-SY5Y, human astrocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of Olanzapine in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% in all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of Olanzapine or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11][12]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control group to determine the percentage of cell viability.
Protocol 2: General Animal Model for Schizophrenia-like Behaviors (MK-801 Induced Hyperactivity)
-
Animal Acclimation: Acclimate male mice to the housing facility for at least one week before the experiment. Handle the mice daily for several days to reduce stress.
-
Habituation: On the day of the experiment, habituate the mice to the open-field test apparatus for 30 minutes.
-
Drug Administration: Administer Olanzapine (e.g., 0.1, 0.3, 1 mg/kg) or the vehicle control orally (p.o.) or intraperitoneally (i.p.).[15]
-
Induction of Hyperactivity: After 30 minutes, challenge the animals with an injection of MK-801 (e.g., 0.3 mg/kg, i.p.), a noncompetitive NMDA receptor antagonist, to induce hyperlocomotion.[15][16]
-
Behavioral Assessment: Immediately after the MK-801 injection, place the mice back into the open-field arena and record their locomotor activity for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled, time spent in the center vs. periphery, and other relevant locomotor parameters. Compare the results between the Olanzapine-treated groups and the vehicle control group.
Mandatory Visualizations
Caption: Olanzapine's multi-receptor antagonism and resulting effects.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparation, Characterization, and In Vivo Evaluation of Olanzapine Poly(D,L-lactide-co-glycolide) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine-Induced Activation of Hypothalamic Astrocytes and Toll-Like Receptor-4 Signaling via Endoplasmic Reticulum Stress Were Related to Olanzapine-Induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Olanzapine produces trophic effects in vitro and stimulates phosphorylation of Akt/PKB, ERK1/2, and the mitogen-activated protein kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage conditions for Nirvanol.
Welcome to the Technical Support Center for Nirvanol (also known as ethotoin or 5-ethyl-5-phenylhydantoin). This resource is designed to assist researchers, scientists, and drug development professionals by providing comprehensive information on the stability, proper storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ethotoin) is a hydantoin derivative with anticonvulsant properties.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes.[2][3] By blocking these channels, this compound stabilizes the inactive state of the channel, which inhibits the rapid, repetitive firing of neurons that is characteristic of seizures. This action reduces the propagation of abnormal electrical activity in the brain.[2]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it has a stability of at least four years.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For cell culture experiments, it is crucial to keep the final concentration of DMSO in the media low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions is limited. It is recommended to prepare fresh dilutions in your experimental buffer or cell culture medium from a DMSO stock solution just before use. If storage of a diluted solution is unavoidable, it should be kept at 4°C and used within a short period. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis and precipitation.
Q5: What are the known degradation products of this compound?
In alkaline solutions (pH 12-13), this compound can undergo hydrolysis to form 2-ethyl-2-phenylhydantoic acid.[1] It is important to maintain a physiological pH in your experimental setup to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Prepare a higher concentration stock solution in DMSO and add it to the pre-warmed (37°C) cell culture medium dropwise while gently swirling. This helps in rapid dispersion and reduces the chances of precipitation. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific medium. Perform a concentration-response curve to determine the optimal working concentration that is both effective and soluble. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can promote precipitation.[4] Test the solubility of this compound in a serum-free version of your medium first. If precipitation occurs in serum-containing media, consider reducing the serum percentage. |
| Incorrect pH of the Medium | The solubility of this compound can be pH-dependent. Check the pH of your cell culture medium after adding this compound and adjust if necessary, ensuring it remains within the optimal range for your cells. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Problem: High variability in experimental outcomes, such as IC50 values or effects on neuronal firing.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound | As mentioned, this compound can degrade in aqueous solutions. Always prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Pipetting of Viscous DMSO Stock | DMSO is more viscous than water, which can lead to inaccuracies when using standard pipette tips. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of the DMSO stock solution. |
| Cell Health and Passage Number | The physiological state of your cells can significantly impact their response to a drug. Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma). |
| Variability in Experimental Conditions | Maintain consistent experimental parameters such as cell density, incubation time, and temperature. For electrophysiology experiments, ensure stable recording conditions, including seal resistance and series resistance. |
Data Presentation
Stability and Storage Conditions
| Parameter | Condition | Recommendation/Data | Citation |
| Solid Form (Powder) | Long-term storage | -20°C | |
| Stability | ≥ 4 years at -20°C | ||
| DMSO Stock Solution | Storage | -20°C in small aliquots | |
| Stability | Stable for at least 6 months at -20°C | ||
| Aqueous Solution | Storage | Not recommended for long-term storage. Prepare fresh before use. | |
| Short-term storage | 4°C for a few hours | ||
| Light Sensitivity | Solid and Solutions | Protect from light. | |
| Heat Sensitivity | Solid and Solutions | Avoid extreme heat. |
Solubility Data
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Slightly Soluble |
| Water (cold) | Sparingly soluble |
| Water (hot) | More soluble |
| Ethanol | Freely soluble |
| Ether | Freely soluble |
| Benzene | Freely soluble |
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Sodium Channels
This protocol outlines a method to measure the effect of this compound on sodium currents in cultured neurons using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23) on glass coverslips.
-
Use cells at a consistent passage number and confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaseal (>1 GΩ) and establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is constant across all conditions.
-
After a stable effect is reached, record the sodium currents in the presence of this compound.
4. Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of inhibition at each concentration to determine the IC50 value.
Protocol 2: Sample Preparation for LC-MS Analysis of this compound
This protocol provides a general guideline for preparing samples containing this compound for analysis by liquid chromatography-mass spectrometry (LC-MS).
1. Sample Collection:
-
For in vitro experiments, collect the cell culture medium or cell lysate.
-
For in vivo studies, collect plasma, serum, or tissue homogenates.
2. Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
5. Final Filtration:
-
Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS injection.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Patch-Clamp Analysis
References
Technical Support Center: Identifying and Characterizing Nirvanol Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Nirvanol (5-ethyl-5-phenylhydantoin). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound, also known as ethylphenylhydantoin, is a hydantoin derivative with anticonvulsant properties and is a metabolite of the drug Mephenytoin.[1] The study of its degradation is crucial for ensuring the safety, efficacy, and stability of pharmaceutical products. Regulatory bodies like the FDA and ICH require thorough characterization of degradation products to identify potentially toxic impurities and to establish appropriate storage conditions and shelf life for the drug substance and product.[2][3][4]
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific forced degradation studies on this compound are not extensively published, based on the known chemistry of the hydantoin ring and studies on structurally similar compounds like phenytoin, the primary degradation pathways are expected to be:
-
Hydrolysis: The most probable degradation pathway involves the hydrolytic cleavage of the hydantoin ring. Under both acidic and basic conditions, the amide bonds in the hydantoin ring are susceptible to hydrolysis. This typically leads to the formation of an alpha-amino acid derivative. For this compound, this would be 2-amino-2-phenylbutanoic acid, formed via an intermediate hydantoic acid derivative.[5]
-
Oxidation: The phenyl group of this compound is a likely site for oxidation, potentially forming hydroxylated derivatives, similar to its metabolic pathway.[1][6] The hydantoin ring itself can also be susceptible to oxidation, which may lead to the formation of various ring-opened products.[1][6][7]
-
Photodegradation: Phenylhydantoin derivatives can be susceptible to photolytic degradation, which may involve complex radical reactions leading to a variety of degradation products. The specific products would depend on the wavelength of light and the presence of photosensitizers.
Q3: What are the likely degradation products of this compound?
Based on the expected degradation pathways, the following are the most likely degradation products:
-
2-(carbamoylamino)-2-phenylbutanoic acid (this compound Hydantoic Acid): The initial product of hydrolytic ring opening.
-
2-amino-2-phenylbutanoic acid: The final product of complete hydrolysis and decarboxylation of the hydantoic acid intermediate.
-
Hydroxylated this compound derivatives: Oxidation of the phenyl ring could lead to various isomers of 5-ethyl-5-(hydroxyphenyl)hydantoin.
-
Benzophenone and Benzoic Acid Derivatives: More extensive degradation under harsh oxidative or photolytic conditions could lead to the cleavage of the molecule, potentially forming these smaller molecules.
Q4: How can I confirm the identity of a suspected this compound degradation product?
The definitive identification of degradation products requires a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. By comparing the mass-to-charge ratio (m/z) of the unknown peak with the theoretical masses of expected degradation products, you can generate initial hypotheses. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can give structural insights.[8]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[9] This technique provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete determination of its structure. Isolation of the degradation product is usually required for NMR analysis.
Troubleshooting Guides
Problem 1: An unknown peak is observed in my HPLC chromatogram during a this compound stability study.
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Step 1: Verify System Suitability. Ensure that your HPLC system is performing correctly by checking the system suitability parameters (e.g., retention time, peak area, and resolution of the this compound peak).
-
Step 2: Mass Analysis. If the unknown peak is significant, the first step in identification is to determine its mass. Use LC-MS to obtain the m/z of the unknown peak.
-
Step 3: Compare with Expected Degradants. Compare the obtained mass with the theoretical masses of the potential degradation products listed in the FAQs. Remember to consider the possibility of adduct formation (e.g., with sodium or potassium) in the mass spectrometer.
-
Step 4: Analyze Fragmentation Patterns. If your LC-MS system has MS/MS capability, obtain a fragmentation spectrum of the unknown peak. Compare the fragmentation pattern with that of the this compound parent compound and with predicted fragmentation patterns of suspected degradation products. For hydantoin derivatives, common fragmentation pathways involve the loss of CO, HNCO, and cleavage of the substituents at the C5 position.[10]
-
Step 5: Isolate and Perform NMR. For definitive identification of critical or abundant unknown impurities, isolation of the peak using preparative HPLC followed by NMR analysis is necessary.[9]
Problem 2: I am not observing any degradation of this compound under my stress conditions.
-
Step 1: Increase Stress Level. The stress conditions may not be harsh enough. For hydrolysis, increase the concentration of the acid or base, the temperature, or the duration of the stress. For oxidation, increase the concentration of the oxidizing agent. For thermal stress, increase the temperature. A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative of the degradation pathway.[3][11]
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Step 2: Check Solution Stability of this compound. Ensure that this compound is soluble and stable in the solvent used for the stress study before applying the stress conditions.
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Step 3: Verify Analytical Method Sensitivity. Confirm that your analytical method has sufficient sensitivity to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.
Problem 3: I am observing too much degradation of this compound, making it difficult to identify the primary degradation products.
-
Step 1: Reduce Stress Level. The stress conditions are likely too harsh, leading to the formation of secondary and tertiary degradation products. Reduce the stressor concentration, temperature, or exposure time.
-
Step 2: Time-Course Study. Perform a time-course degradation study, analyzing samples at multiple time points. This will help you to identify the primary degradation products that form first, before they are further degraded.
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Step 3: Use Milder Conditions. For hydrolysis, use a lower concentration of acid or base. For oxidation, consider using a milder oxidizing agent or a lower concentration of hydrogen peroxide.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | |||
| Oxidative | 3% H₂O₂ | 2, 4, 8, 24 | Room Temp | |||
| Thermal | Dry Heat | 24, 48, 72 | 80 | |||
| Photolytic | ICH Q1B Option 2 | - | 25 |
This table should be populated with experimental data.
Table 2: Characterization of this compound Degradation Products
| Peak No. | Retention Time (min) | m/z [M+H]⁺ | Proposed Structure | Method of Identification |
| DP-1 | 2-(carbamoylamino)-2-phenylbutanoic acid | LC-MS/MS | ||
| DP-2 | 2-amino-2-phenylbutanoic acid | LC-MS/MS | ||
| DP-3 | 5-ethyl-5-(hydroxyphenyl)hydantoin | LC-MS/MS |
This table should be populated with experimental data.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the degradation products of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system
-
Forced degradation chamber (for thermal and photolytic studies)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the this compound stock solution and 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an appropriate volume of the this compound stock solution and 3% H₂O₂ to achieve a final concentration of 100 µg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, and 72 hours).
-
Dissolve the samples in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
Analyze the samples after the exposure.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Proposed major degradation pathways of this compound.
Caption: Troubleshooting guide for an unknown peak.
References
- 1. Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The hydantoin lesions formed from oxidation of 7,8-dihydro-8-oxoguanine are potent sources of replication errors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Nirvanol in Non-Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Nirvanol (ethotoin) in non-neuronal cell lines. Due to the limited availability of direct cytotoxicity data for this compound, information from its structural analog, phenytoin, is used as a proxy to infer potential mechanisms and mitigation strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound (ethotoin) is an anticonvulsant drug belonging to the hydantoin class, structurally similar to phenytoin.[1] While its primary therapeutic action involves stabilizing neuronal membranes, it can also induce cytotoxicity in non-neuronal cells.[1] The exact mechanisms of this compound's cytotoxicity are not extensively documented, but studies on the related compound phenytoin suggest that it may be due to the induction of oxidative stress and mitochondrial dysfunction.[2][3]
Q2: What are the potential molecular mechanisms of this compound-induced cytotoxicity?
Based on studies with the related hydantoin compound phenytoin, the cytotoxic effects of this compound may be attributed to:
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Generation of Reactive Oxygen Species (ROS): this compound may lead to an imbalance in the cellular redox state, causing an increase in ROS. This oxidative stress can damage cellular components like DNA, lipids, and proteins.[4]
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Mitochondrial Dysfunction: this compound may interfere with mitochondrial function, potentially affecting the electron transport chain and ATP synthesis. This can lead to a decrease in cellular energy and the initiation of apoptotic pathways.[2][3]
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Induction of Apoptosis: By causing cellular stress, this compound may trigger programmed cell death, or apoptosis. This can involve the activation of caspases, which are key enzymes in the apoptotic cascade.[4]
Q3: How can I determine if this compound is causing oxidative stress in my cell line?
To assess if this compound is inducing oxidative stress, you can measure the levels of intracellular ROS using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). A significant increase in fluorescence upon treatment with this compound would indicate elevated ROS levels.
Q4: What are some general strategies to mitigate this compound-induced cytotoxicity?
Initial strategies to reduce this compound's toxicity in your experiments include:
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Dose and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound and the duration of exposure can significantly decrease cell death.
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Antioxidant Co-treatment: If oxidative stress is confirmed, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[4][5]
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Optimizing Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, confluency, and the absence of contaminants, as stressed cells can be more susceptible to drug-induced toxicity.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure uniform cell seeding density. Check for and remove bubbles during pipetting. Visually inspect wells for any signs of compound precipitation. |
| Higher-than-expected cell death at low concentrations. | High sensitivity of the cell line, or suboptimal cell culture conditions. | Perform a dose-response curve over a wider and lower concentration range. Test on multiple non-neuronal cell lines to check for cell-type-specific sensitivity. Ensure your cell culture is healthy and free from contamination. |
| Antioxidant co-treatment is not reducing cytotoxicity. | The primary mechanism of cytotoxicity may not be oxidative stress. The antioxidant concentration or pre-incubation time may be insufficient. | Investigate other potential mechanisms like direct mitochondrial toxicity or apoptosis. Optimize the antioxidant concentration and pre-incubation time (e.g., pre-incubate with NAC for 1-2 hours before adding this compound).[4] |
Section 3: Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 | Citation |
| Phenytoin | Cultured embryonic cortical neurons | Na+ current inhibition | 16.8 µM | [6] |
| Phenytoin | CA1 hippocampal pyramidal neurons | Na+ current inhibition | 72.6 ± 22.5 μM | [7] |
Note: These values are for neuronal cells and may not be directly transferable to non-neuronal cell lines. It is crucial to determine the IC50 of this compound in your specific non-neuronal cell line of interest.
Section 4: Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a common method to assess cell metabolic activity as an indicator of cell viability.
Materials:
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96-well plates
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This compound stock solution
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Intracellular ROS Detection using DCFH-DA
Materials:
-
Cells cultured in appropriate plates or dishes
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This compound solution
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DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS) or serum-free medium
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Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include positive (e.g., H₂O₂) and negative controls.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium.
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Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in PBS or serum-free medium) for 30-60 minutes at 37°C in the dark.
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Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS or serum-free medium to remove excess probe.
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Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aromatic antiepileptic drugs and mitochondrial toxicity: effects on mitochondria isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of Antiepileptic Drugs to Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 7. Mechanisms of Neuronal Apoptosis and Excitotoxicity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Dose-Response Analysis of Nirvanol's Anticonvulsant Activity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for dose-response curve analysis of Nirvanol's anticonvulsant activity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your dose-response experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Flat or Weak Dose-Response Curve | Inactive compound, incorrect dosage, insufficient incubation time, or low receptor expression. | - Verify the purity and stability of your this compound stock. - Expand the dose range to include higher concentrations. - Optimize the time between this compound administration and seizure induction. - Confirm the expression of the target in your animal model. |
| High Variability Between Replicates | Inconsistent animal handling, pipetting errors, or uneven drug administration. | - Ensure consistent handling and acclimatization of animals. - Calibrate pipettes and ensure accurate dosing for each animal. - Use a consistent route and technique for drug administration. |
| Non-Sigmoidal Curve Shape (e.g., U-shaped) | Complex biological responses, off-target effects, or experimental artifacts. | - Investigate potential off-target effects of this compound at higher concentrations. - Re-evaluate the experimental design and controls. - Consider alternative curve-fitting models. |
| Observed ED50 Differs Significantly from Expectations | Differences in experimental protocols, animal strains, or data analysis methods. | - Review your protocol against established methods for anticonvulsant screening. - Ensure the animal strain and characteristics are appropriate. - Verify the parameters used in your dose-response curve fitting software. |
Frequently Asked Questions (FAQs)
Q1: What are the standard in vivo models for assessing the anticonvulsant activity of this compound?
A1: The two most common and well-validated preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) induced seizure test. The MES model is indicative of a compound's ability to prevent the spread of seizures and is a model for generalized tonic-clonic seizures. The PTZ test is used to identify compounds that can raise the seizure threshold and is a model for absence seizures.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound (5-ethyl-5-phenylhydantoin) is practically insoluble in water. Therefore, it should be dissolved in a suitable vehicle. A common vehicle for insoluble compounds in preclinical studies is a suspension in 0.5% or 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water or saline. Sonication may be required to achieve a uniform suspension.
Q3: What is a typical dose range to start with for this compound in a dose-response study?
Q4: How do I determine the time to peak effect (TPE) for this compound before conducting the full dose-response experiment?
A4: To determine the TPE, administer a fixed, effective dose of this compound to different groups of animals and conduct the seizure test (MES or PTZ) at various time points (e.g., 30, 60, 120, 240 minutes) after administration. The time point at which the drug shows its maximum protective effect is the TPE and should be used for subsequent dose-response experiments.
Q5: What are the key parameters to derive from a dose-response curve for anticonvulsant activity?
A5: The primary parameter is the ED50 (Median Effective Dose), which is the dose of the drug that protects 50% of the animals from the induced seizure. Other important parameters include the slope of the curve (Hill slope), which indicates the steepness of the dose-response relationship, and the maximum effect (Emax).
Data Presentation
The following table presents illustrative dose-response data for this compound's anticonvulsant activity in standard preclinical models. Note: This data is hypothetical and for illustrative purposes only, due to the lack of publicly available, specific dose-response studies for this compound. The values are based on the expected potency of hydantoin anticonvulsants.
| Experimental Model | Animal Strain | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| Maximal Electroshock (MES) Test | CD-1 Mice | Intraperitoneal (i.p.) | 35.5 | 28.7 - 44.0 |
| Pentylenetetrazole (PTZ) Test | C57BL/6 Mice | Intraperitoneal (i.p.) | 48.2 | 39.8 - 58.4 |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol for Mice
Objective: To assess the ability of this compound to prevent the spread of a generalized tonic-clonic seizure.
Materials:
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Electroconvulsive device with corneal electrodes
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Male CD-1 mice (20-25 g)
-
This compound solution/suspension
-
Vehicle control
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days before the experiment. House them in a temperature and light-controlled environment with free access to food and water.
-
Dosing: Divide mice into groups (n=8-10 per group) and administer different doses of this compound or vehicle via the desired route (e.g., i.p.).
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound.
-
Anesthesia and Electrode Placement: Apply one drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
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Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
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Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Pentylenetetrazole (PTZ) Induced Seizure Test Protocol for Mice
Objective: To evaluate the ability of this compound to raise the seizure threshold.
Materials:
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Male C57BL/6 mice (20-25 g)
-
This compound solution/suspension
-
Vehicle control
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice as described for the MES test.
-
Dosing: Divide mice into groups (n=8-10 per group) and administer different doses of this compound or vehicle.
-
PTZ Administration: At the TPE of this compound, administer a convulsant dose of PTZ subcutaneously (s.c.).
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Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms of the limbs and body). The absence of clonic seizures for more than 5 seconds is considered protection.
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Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Visualizations
Caption: General workflow for this compound anticonvulsant dose-response analysis.
Caption: Troubleshooting logic for dose-response curve analysis.
Caption: Postulated mechanism of action for this compound's anticonvulsant effect.
Technical Support Center: The Impact of Stereoisomers on Nirvanol (Ethotoin) Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the influence of stereoisomers on the efficacy and safety of Nirvanol (Ethotoin). The following resources offer troubleshooting advice and frequently asked questions to assist in designing and executing experiments related to the stereoselective action of this anticonvulsant agent.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying the stereoisomers of this compound (Ethotoin)?
This compound (Ethotoin), chemically known as 3-ethyl-5-phenylhydantoin, possesses a chiral center at the C5 position of the hydantoin ring.[1][2] This results in the existence of two enantiomers, (R)-Ethotoin and (S)-Ethotoin. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[3][4][5] One enantiomer may be responsible for the therapeutic activity (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer).[3][6] Therefore, investigating the individual stereoisomers of this compound is crucial for a complete understanding of its efficacy and safety profile, potentially leading to the development of a safer and more effective therapeutic agent.
Q2: What are the potential differences in the pharmacological profiles of this compound's stereoisomers?
While specific data on this compound's stereoisomers is limited in publicly available literature, based on general principles of stereopharmacology, potential differences could include:
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Receptor Binding Affinity: The two enantiomers may exhibit different affinities for the voltage-gated sodium channels, which are the primary targets of hydantoin anticonvulsants.[7]
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Metabolism: The rate of metabolic transformation by cytochrome P450 enzymes can be stereoselective, leading to different plasma concentrations and duration of action for each enantiomer.[5]
-
Toxicity: One enantiomer might be associated with a higher incidence of adverse effects, such as ataxia, visual disturbances, or rash.[2][6]
-
Efficacy: The anticonvulsant potency could reside primarily in one of the enantiomers.
Q3: What are the first steps in initiating a study on the stereoisomers of this compound?
The initial and most critical step is to obtain enantiomerically pure samples of (R)- and (S)-Ethotoin. This can be achieved through two primary approaches:
-
Chiral Resolution: Separating the racemic mixture of this compound into its individual enantiomers.[8][9]
-
Asymmetric Synthesis: Synthesizing each enantiomer individually using stereoselective chemical methods.
Once pure enantiomers are available, the next step is to develop and validate an analytical method to confirm their enantiomeric purity and to quantify them in biological matrices.
Troubleshooting Guides
Guide 1: Chiral Separation of this compound Stereoisomers
Issue: Poor or no separation of (R)- and (S)-Ethotoin using High-Performance Liquid Chromatography (HPLC).
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[10] 2. Consult literature for successful separation of similar hydantoin derivatives. |
| Suboptimal Mobile Phase Composition | 1. Systematically vary the mobile phase composition, including the type and proportion of organic modifiers (e.g., isopropanol, ethanol) and additives (e.g., acids, bases).[10][11] 2. For basic compounds like Ethotoin, the addition of a small amount of a basic modifier (e.g., diethylamine) might be necessary.[10] |
| Incorrect Flow Rate or Temperature | 1. Optimize the flow rate; slower flow rates often improve resolution in chiral separations.[11] 2. Evaluate the effect of column temperature, as it can significantly influence enantioseparation.[11] |
Workflow for Chiral Method Development:
Caption: Workflow for developing a chiral HPLC method.
Guide 2: In Vitro Efficacy Testing of this compound Stereoisomers
Issue: Inconsistent or unexpected results in cell-based assays comparing the efficacy of (R)- and (S)-Ethotoin.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Drug Concentration | 1. Verify the stock solution concentrations of each enantiomer using a validated analytical method. 2. Ensure the stability of the compounds in the assay medium over the experiment's duration.[12] |
| Cell Line Variability | 1. Use authenticated cell lines from a reputable source.[12] 2. Maintain consistent cell culture conditions, including passage number and confluency. |
| Inappropriate Assay Endpoint | 1. Select an assay endpoint that directly reflects the mechanism of action of this compound (e.g., electrophysiological measurement of sodium channel activity). 2. If using a cell viability assay, ensure the drug exposure time and concentration range are appropriate to observe a dose-dependent effect.[13][14] |
| Racemization in Solution | 1. Investigate the potential for in vitro racemization of the pure enantiomers under the experimental conditions (pH, temperature). Analyze the enantiomeric purity of the solutions at the beginning and end of the experiment.[3] |
Experimental Workflow for In Vitro Efficacy:
Caption: Workflow for in vitro efficacy testing of stereoisomers.
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Screening
This protocol provides a starting point for screening different chiral stationary phases and mobile phases for the separation of this compound enantiomers.
-
Preparation of Standard Solution: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Columns:
-
Polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Cyclodextrin-based column.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-hexane and an alcohol (isopropanol or ethanol) in ratios such as 90:10, 80:20, and 70:30 (v/v). For basic compounds, add 0.1% diethylamine.[10]
-
Reversed Phase: Use a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (acetonitrile or methanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C (can be varied).
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Evaluate the chromatograms for peak separation (resolution). A resolution of >1.5 is generally considered a good separation.
Protocol 2: General Method for In Vitro Neuronal Cell Viability Assay
This protocol outlines a general procedure to assess the potential differential cytotoxicity of this compound stereoisomers on a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of (R)-Nirvanol, (S)-Nirvanol, and racemic this compound in the cell culture medium. Include a vehicle control (the solvent used to dissolve the drugs, e.g., DMSO).[15]
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Stereoisomers
| Parameter | (R)-Nirvanol | (S)-Nirvanol | Racemic this compound |
| Half-life (t½) (hours) | 8 | 12 | Biphasic |
| Peak Plasma Concentration (Cmax) (µg/mL) | 15 | 10 | 25 |
| Area Under the Curve (AUC) (µg·h/mL) | 120 | 150 | 270 |
| Oral Bioavailability (%) | 70 | 85 | ~78 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical In Vitro Efficacy of this compound Stereoisomers
| Compound | EC50 (µM) for Sodium Channel Blockade | IC50 (µM) for Cytotoxicity | Therapeutic Index (IC50/EC50) |
| (R)-Nirvanol | 50 | >200 | >4 |
| (S)-Nirvanol | 15 | 100 | 6.7 |
| Racemic this compound | 30 | 150 | 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Signaling Pathways
The primary mechanism of action for hydantoin anticonvulsants like this compound involves the blockade of voltage-gated sodium channels in neurons. This action stabilizes the neuronal membrane and prevents the propagation of seizure activity.[7] The differential binding of the (R)- and (S)-enantiomers to the sodium channel would be the basis for any observed differences in efficacy.
Diagram of this compound's Proposed Mechanism of Action:
Caption: Proposed mechanism of stereoselective action of this compound.
References
- 1. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethotoin - Wikipedia [en.wikipedia.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Stereoisomers and drug toxicity. The value of single stereoisomer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethotoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Pre-Clinical Testing → Example of In Vitro Study for Efficacy | Developing Medicines [drugdevelopment.web.unc.edu]
- 15. bitesizebio.com [bitesizebio.com]
Improving the yield and purity of Nirvanol synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Nirvanol (5-ethyl-5-phenylhydantoin) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis, typically performed via the Bucherer-Bergs or a related reaction, can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, reaction time, and reactant ratios. Insufficient heating can lead to an incomplete reaction.
-
Poor Solubility of Reactants: If the starting materials, particularly the ketone (propiophenone), do not dissolve well in the solvent system, the reaction rate will be significantly reduced.
-
Side Reactions and Polymerization: Under certain conditions, side reactions or polymerization of reactants can compete with the desired hydantoin formation.
-
Inefficient Purification: Product may be lost during the work-up and purification steps.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: For conventional heating, ensure the mixture is refluxed for an adequate duration (e.g., 8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Consider Microwave-Assisted Synthesis: Microwave activation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields. For the related synthesis of phenytoin, yields increased from under 55% to as high as 87%.[1][2]
-
Improve Solubility: Ensure a suitable solvent system is used. A mixture of ethanol and water is common for the Bucherer-Bergs reaction to dissolve both the organic ketone and the inorganic salts.
-
Check Reagent Stoichiometry: The molar ratios of cyanide and ammonium carbonate to the ketone are critical. An excess of these reagents is typically used to drive the reaction to completion.
Q2: I am observing significant impurities in my final this compound product. What are these impurities and how can I remove them?
A2: The primary impurities can be unreacted starting materials or side products. In analogous hydantoin syntheses like the Biltz synthesis, the formation of glycoluril derivatives is a known side reaction.[3]
Purification Protocol:
-
Initial Precipitation: After the reaction, cooling the solution on an ice bath should precipitate the crude this compound. This initial step helps to remove more soluble impurities.
-
Washing: Wash the filtered crude product thoroughly with water to remove any remaining inorganic salts.
-
Recrystallization: This is the most critical step for achieving high purity. Ethanol is a commonly used and effective solvent for recrystallizing this compound and related hydantoins.[3] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Advanced Purification: For very high purity requirements, techniques like column chromatography can be employed, though they are often not necessary if recrystallization is performed carefully.
Q3: Can I use a different synthesis method to avoid some of these issues?
A3: Yes, while the Bucherer-Bergs reaction is common, other methods exist. The Biltz synthesis, which involves the reaction of an α-dicarbonyl compound (like benzil, though not directly applicable for this compound's ethyl group) with urea, is another major route for hydantoins.[4] For this compound specifically, the Bucherer-Bergs reaction starting from propiophenone is the most direct method.
A modern approach to consider is the use of continuous-flow reactors. This method can improve safety, scalability, and yield by offering better control over reaction parameters and minimizing the handling of hazardous reagents like cyanides.[5]
Q4: What is the impact of using microwave irradiation on the synthesis?
A4: Microwave-assisted synthesis offers significant advantages over conventional heating:
-
Increased Yield: By promoting more efficient and rapid heating, microwaves can significantly increase the product yield. In the analogous Biltz synthesis of phenytoin, yields improved from ~50% to over 80%.[2][6]
-
Reduced Reaction Time: Reaction times can be drastically cut from several hours to as little as 30 minutes.[1]
-
Cleaner Reactions: The rapid and uniform heating can sometimes reduce the formation of side products, leading to a purer crude product.[7][8]
Data Presentation: Yield Comparison
The following table summarizes yield data for hydantoin synthesis under different conditions, primarily drawing analogies from the closely related synthesis of Phenytoin (5,5-diphenylhydantoin) due to the availability of comparative data.
| Synthesis Method | Reactants | Heating Method | Solvent | Reaction Time | Yield (%) | Reference |
| Bucherer-Bergs | Propiophenone, KCN, (NH₄)₂CO₃ | Conventional (Reflux) | Ethanol/Water | 8 hours | 66% | |
| Biltz (Analogy) | Benzil, Urea | Conventional (Reflux) | Ethanol/Water | 3-4 hours | ~50-55% | [2] |
| Biltz (Analogy) | Benzil, Urea | Microwave | DMSO/Water | 30 minutes | 76% | [1] |
| Biltz (Analogy) | Benzil, Thiourea -> Hydantoin | Microwave (Two-step) | DMSO, then DMF/H₂O₂ | 30 min + 24h | 80-87% | [1][2] |
| Bucherer-Bergs | Various Ketones | Continuous-Flow | Ethyl Acetate | 30 minutes | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Conventional Bucherer-Bergs Synthesis of this compound
This protocol is based on established literature methods.
Materials:
-
Propiophenone (26.8 g, 0.2 mol)
-
Ammonium Carbonate (80 g, 0.8 mol)
-
Potassium Cyanide (28 g, 0.4 mol)
-
Ethanol (300 ml)
-
Water (300 ml)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolve ammonium carbonate in 300 ml of water in the round-bottom flask.
-
Add a solution of propiophenone in 300 ml of ethanol to the flask.
-
Add potassium cyanide to the mixture.
-
Heat the mixture under reflux with constant stirring for 8 hours.
-
After 8 hours, cool the reaction mixture in an ice and salt bath to precipitate the product.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the resulting white solid to obtain crude 5-ethyl-5-phenylhydantoin.
-
For further purification, recrystallize the crude product from hot ethanol.
Protocol 2: Microwave-Assisted Synthesis (Analogous to Phenytoin Synthesis)
This protocol is adapted from microwave-assisted methods for similar hydantoins and serves as a starting point for optimization.[1][2]
Materials:
-
Propiophenone
-
Urea or Ammonium Carbonate/Potassium Cyanide
-
Dimethyl Sulfoxide (DMSO) / Water mixture
-
Microwave reactor
-
Stirring bar
Procedure:
-
In a microwave reactor vial, combine propiophenone and the other reactants (urea or KCN/(NH₄)₂CO₃) in a suitable solvent such as a DMSO/water mixture.
-
Place a stirring bar in the vial and seal it.
-
Irradiate the mixture in the microwave reactor at a set temperature (e.g., 110-120°C) for a specified time (e.g., 30 minutes). Use a pulsed method if available to control pressure and temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Recrystallize from ethanol to obtain pure this compound.
Visualizations
This compound Synthesis Pathway (Bucherer-Bergs)
Caption: Bucherer-Bergs reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
Purification and Purity Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. academicjournals.org [academicjournals.org]
- 3. organic chemistry - Is deprotonation limiting the product formation in this thiohydantoin synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.unamur.be [researchportal.unamur.be]
Technical Support Center: Nirvanol (5-Ethyl-5-phenylhydantoin)
This guide provides best practices for the handling and disposal of Nirvanol, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, also known as phenylethylhydantoin, is a hydantoin derivative and the primary active metabolite of the anticonvulsant drug mephenytoin.[1][2] In a research context, it is primarily used to study epilepsy-related neurological disorders and seizure mechanisms.[1][3] It functions by blocking the tonic extensor phase in maximal electroshock seizure (M.E.S.) models.[2][4]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a hazardous substance. Key hazards include being harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[5][6][7] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[8] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical.
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability (≥ 4 years for the solid compound).[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Some suppliers recommend storage of the solid form at 2-8°C.[9] Always refer to the supplier-specific storage instructions.
Q4: How should I dispose of this compound waste?
A4: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations for chemical waste.[7][10] Do not dispose of it down the sink or in regular trash.[11] It should be collected in a designated, properly labeled hazardous waste container for incineration by an approved waste management vendor.[10][12]
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: this compound has low water solubility.[5]
-
Solution: this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4][9]
-
Protocol: Prepare a concentrated stock solution in 100% DMSO or DMF first. For cell-based assays, you can then perform a serial dilution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
-
For Animal Studies: Formulations for animal administration can be made by suspending the compound in vehicles like 0.5% carboxymethyl cellulose or by dissolving it in a mixture of DMSO and corn oil (e.g., 1:9 ratio).[3]
-
Issue 2: I'm observing high variability or low potency in my anticonvulsant assay results.
-
Cause 1: Compound Degradation. Although stable as a solid, this compound in solution may degrade if not stored correctly.[1]
-
Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -80°C for maximum stability.[1]
-
-
Cause 2: Stereoselective Metabolism. If working in in vivo models or with liver microsomes, be aware that the metabolism of this compound is stereoselective. The (S)-enantiomer is hydroxylated much more rapidly than the (R)-enantiomer, which can affect pharmacokinetics and potency.[13]
-
Solution: When comparing results, ensure you are using the same enantiomeric form or racemic mixture consistently. Consider that the observed effects may be due to the differential accumulation of the more stable (R)-enantiomer over time.[8]
-
Issue 3: I'm seeing unexpected toxicity in my cell culture experiments.
-
Cause: this compound is a metabolite of mephenytoin, a drug known to cause blood dyscrasias and other toxicities.[8] Similar to its parent compound, this compound is suspected of causing reproductive harm and cancer.[6][7]
-
Solution: Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line. Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to ensure the observed toxicity is due to the compound and not the solvent. Use the lowest effective concentration for your functional assays.
-
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound (racemic mixture unless otherwise specified).
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][9] |
| Molecular Weight | 204.23 g/mol | [3][9] |
| Appearance | Off-white to white solid powder | [3][9] |
| Melting Point | 195 - 200 °C | [3] |
| Solubility | Soluble in DMF and DMSO | [4][9] |
| Storage (Solid) | -20°C (≥ 4 years stability) | [4] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [1] |
| In Vivo Efficacy (M.E.S. Test, Mice) | ED₅₀ = 23 mg/kg (at 30 min) | [1][2] |
| In Vivo Efficacy (M.E.S. Test, Mice) | ED₅₀ = 30 mg/kg (at 2 hours) | [1][2][4] |
Experimental Protocols & Visualizations
Protocol: Safe Handling and Waste Collection
This protocol outlines the essential steps for safely handling this compound powder and preparing it for disposal.
-
Preparation:
-
Handling and Weighing:
-
Perform all manipulations of this compound powder within the chemical fume hood to prevent inhalation of fine dust.[16]
-
Use anti-static weighing paper or a dedicated spatula.
-
Close the container tightly immediately after use.
-
-
Spill Cleanup:
-
In case of a small spill, alert others in the area.[17]
-
Wearing your PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the area with an appropriate solvent and then soap and water.
-
-
Waste Collection:
-
Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, into a clearly labeled hazardous waste container designated for "Hydantoin Compounds" or "Toxic Chemical Waste."[7]
-
Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.
-
-
Final Steps:
-
After handling is complete, remove gloves and lab coat.
-
Wash hands and arms thoroughly with soap and water.[11]
-
Diagram: Safe Handling & Disposal Workflow
Caption: Workflow for safe handling, spill response, and disposal of this compound.
Diagram: Proposed Anticonvulsant Mechanism of Action
This compound is the active metabolite of mephenytoin, which is related to phenytoin.[8] The primary mechanism of action for this class of drugs is the modulation of voltage-gated sodium channels.[18][19]
Caption: this compound likely acts by stabilizing the inactive state of sodium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Drug Metabolite | 631-07-2 | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-(-)-Nirvanol 65567-32-0 [sigmaaldrich.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. reddit.com [reddit.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 15. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 16. ehs.okstate.edu [ehs.okstate.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticonvulsant Activity of Nirvanol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anticonvulsant activity of Nirvanol, the active metabolite of mephenytoin, against the established antiepileptic drug, phenytoin. The data presented is sourced from preclinical animal models, primarily the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests in mice, which are standard models for assessing anticonvulsant efficacy.
Comparative Efficacy and Neurotoxicity
The anticonvulsant potential of a compound is typically evaluated by its ability to protect against seizures in standardized models. The median effective dose (ED50) represents the dose at which 50% of the animals are protected from the induced seizure. Neurotoxicity is assessed by the median toxic dose (TD50), the dose at which 50% of animals exhibit signs of neurological impairment. A higher therapeutic index (TD50/ED50) indicates a more favorable safety profile.
| Compound | Test Model | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Therapeutic Index (TD50/ED50) |
| This compound | MES (mice) | 23 (at 30 min) | Not Reported | Not Reported |
| 30 (at 2 hr) | ||||
| Mephenytoin | MES (mice) | 42 (at 30 min) | Not Reported | Not Reported |
| 35 (at 2 hr) | ||||
| Phenytoin | MES (mice) | 8-11 | 25 | ~2.3 - 3.1 |
| Phenytoin | PTZ (mice) | Ineffective | - | - |
Key Observations:
-
Maximal Electroshock (MES) Test: Both this compound and its parent drug, mephenytoin, demonstrate anticonvulsant activity in the MES model, which is indicative of efficacy against generalized tonic-clonic seizures.[1] this compound appears to be more potent than mephenytoin, with a lower ED50 at the 30-minute time point.[1] Phenytoin also shows robust efficacy in this model.
-
Neurotoxicity: A TD50 has been reported for phenytoin, allowing for the calculation of its therapeutic index.[3] Specific TD50 values for this compound and mephenytoin in comparable neurotoxicity assays were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures for assessing anticonvulsant activity in mice.
Maximal Electroshock (MES) Seizure Test
This model is used to induce generalized tonic-clonic seizures and assess the ability of a compound to prevent seizure spread.
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution with local anesthetic (e.g., 0.5% tetracaine)
-
Male albino mice (e.g., Swiss strain), 20-25g
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound (this compound, mephenytoin, or phenytoin) or vehicle is administered intraperitoneally (i.p.).
-
At the time of peak effect (e.g., 30 minutes or 2 hours post-administration), a drop of saline/anesthetic solution is applied to the eyes of the mouse.
-
Corneal electrodes are placed on the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50 is calculated using probit analysis based on the percentage of animals protected at various doses.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to induce clonic seizures and is predictive of efficacy against absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Observation chambers
-
Male albino mice, 20-25g
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound or vehicle is administered i.p.
-
After a predetermined time (e.g., 30-60 minutes), PTZ is administered subcutaneously.
-
Each mouse is placed in an individual observation chamber.
-
Animals are observed for 30 minutes for the onset and presence of clonic convulsions (jerky movements of the whole body).
-
Protection is defined as the absence of clonic seizures.
-
The ED50 can be calculated based on the percentage of protected animals at different doses.
Rotorod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the TD50 of a compound.
Materials:
-
Rotorod apparatus
-
Male albino mice, 20-25g
Procedure:
-
Mice are pre-trained on the rotorod (e.g., rotating at a constant speed of 5-10 rpm) for a set duration (e.g., 1-2 minutes) to establish a baseline performance.
-
On the test day, the test compound is administered i.p.
-
At the time of peak effect, the mice are placed back on the rotating rod.
-
The time each animal is able to maintain its balance on the rod is recorded.
-
Inability to remain on the rod for a predetermined time (e.g., 1 minute) is considered an indication of neurotoxicity.
-
The TD50 is the dose at which 50% of the animals fail the test.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Caption: Workflow for the Pentylenetetrazol (PTZ)-Induced Seizure Test.
Caption: Workflow for the Rotorod Neurotoxicity Test.
References
- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. research.rug.nl [research.rug.nl]
Comparative Efficacy of Nirvanol and Phenytoin in Preclinical Seizure Models: A Guide for Researchers
This guide provides a detailed comparison of the anticonvulsant efficacy of Nirvanol (5-ethyl-5-phenylhydantoin) and phenytoin in established preclinical seizure models. The information is intended for researchers, scientists, and professionals in the field of drug development.
Overview and Mechanism of Action
This compound, a metabolite of the anticonvulsant mephenytoin, and phenytoin both belong to the hydantoin class of antiepileptic drugs.[1] Their primary mechanism of action is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they stabilize the neuronal membrane and prevent the high-frequency repetitive firing of action potentials that is characteristic of seizures. While both compounds share this general mechanism, their specific efficacy and neurotoxicity profiles can differ.
Quantitative Efficacy and Neurotoxicity
The following table summarizes the available quantitative data on the anticonvulsant efficacy and neurotoxicity of this compound and phenytoin in mice. The data is primarily from the Maximal Electroshock (MES) seizure model, a well-established preclinical test for screening compounds effective against generalized tonic-clonic seizures. The Pentylenetetrazole (PTZ) seizure model, which is used to identify drugs effective against absence seizures, is also referenced. Neurotoxicity is assessed using the rotorod test, which measures motor impairment.
| Compound | Seizure Model | Animal | Route of Admin. | Efficacy (ED₅₀)¹ (mg/kg) | Neurotoxicity (TD₅₀)² (mg/kg) | Protective Index (PI)³ | Reference(s) |
| This compound | MES | Mice | Intraperitoneal | 23 (at 30 min) | Data not available | Data not available | [2] |
| 30 (at 2 hr) | [2] | ||||||
| PTZ | Mice | Data not available | Data not available | Data not available | Data not available | ||
| Phenytoin | MES | Mice | Intraperitoneal | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 | [1][3] |
| PTZ (i.v. threshold) | Mice | Intraperitoneal | 17.8 (TID₅₀)⁴ | 25 | ~1.4 | [4][5] |
¹ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. In the MES test, this is the dose that prevents the tonic hindlimb extension phase of the seizure. ²TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. In this context, toxicity is measured as motor impairment in the rotorod test. ³Protective Index (PI): The ratio of the toxic dose to the therapeutic dose (TD₅₀/ED₅₀). A higher PI indicates a wider margin of safety. ⁴TID₅₀ (Median Threshold Increasing Dose): The dose of a drug required to increase the seizure threshold for the tonic extensor phase by 50% in the intravenous pentylenetetrazole seizure test.
Note: A direct comparison of the Protective Index for this compound and Phenytoin is not possible due to the lack of available neurotoxicity data for this compound. While a derivative of 5-ethyl-5-phenylhydantoin has shown efficacy against both MES and pentylenetetrazole-induced seizures, specific data for this compound in the PTZ model is not available in the searched literature.[6]
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).
-
Drug Administration: The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the drug, which is determined in preliminary studies.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ is calculated using statistical methods such as probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is used to screen for anticonvulsant drugs that may be effective against absence seizures.
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: The test compound is administered (commonly i.p. or p.o.) at various doses prior to the administration of PTZ.
-
PTZ Administration: A convulsant dose of pentylenetetrazole (typically 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures, characterized by clonic convulsions.
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure for a defined period.
-
Data Analysis: The number of protected animals in each group is used to calculate the ED₅₀.
Rotorod Test for Neurotoxicity
The rotorod test is a standard method for assessing motor coordination and is used to determine the neurotoxic potential of a drug.
-
Apparatus: A rotating rod on which the animal is placed. The speed of rotation can be constant or accelerating.
-
Procedure: Animals are trained on the rotorod for a set period before the test. On the test day, the drug is administered, and at the time of peak effect, the animal is placed on the rotating rod.
-
Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: The TD₅₀, the dose causing motor impairment in 50% of the animals, is calculated.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical screening of anticonvulsant compounds.
Signaling Pathway: Mechanism of Action of Hydantoins
Caption: Mechanism of action of hydantoin anticonvulsants.
References
- 1. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Potency of Nirvanol and Phenobarbital
A detailed examination of the available experimental data reveals that while both Nirvanol and phenobarbital exhibit anticonvulsant properties, a direct and comprehensive comparison of their potency is challenging due to the limited publicly available quantitative data for this compound. However, by analyzing their mechanisms of action and the existing data for phenobarbital, we can infer their relative positions within the landscape of anticonvulsant therapeutics.
Phenobarbital, a long-standing barbiturate anticonvulsant, has been extensively studied, and its potency is well-documented across various preclinical models. In contrast, this compound (5-ethyl-5-phenylhydantoin), an active metabolite of the anticonvulsant mephenytoin, is recognized for its anticonvulsant effects, but specific potency metrics such as the median effective dose (ED50) and half-maximal inhibitory concentration (IC50) are not readily found in publicly accessible literature.
Mechanism of Action: A Tale of Two GABA-A Receptor Modulators
Both this compound and phenobarbital exert their primary anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA.[1] Specifically, phenobarbital increases the duration of the chloride channel opening, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[3] This makes it more difficult for neurons to fire, thereby suppressing seizure activity. At higher concentrations, phenobarbital can also directly activate the GABA-A receptor and inhibit glutamate receptors, further contributing to its anticonvulsant and sedative effects.[1]
While the precise details of this compound's interaction with the GABA-A receptor are less characterized in the available literature, as a hydantoin derivative with structural similarities to barbiturates, it is presumed to share a similar mechanism of action by enhancing GABAergic inhibition. Hydantoins are known to modulate neuronal excitability, and their anticonvulsant activity is often attributed to their effects on ion channels, including those modulated by GABA.
Quantitative Comparison of Potency
A direct comparison of potency requires quantitative data from standardized experimental models. The most common preclinical assays for assessing anticonvulsant activity are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure test, which models absence seizures.
Phenobarbital Potency Data:
| Experimental Model | Species | ED50 | Reference |
| Maximal Electroshock (MES) | Mouse | 16.3 mg/kg | [4] |
| Pentylenetetrazol (PTZ) | Mouse | 12.7 mg/kg | [4] |
This compound Potency Data:
Quantitative ED50 or IC50 values for this compound from standardized MES or PTZ tests are not available in the reviewed literature. While its efficacy as an anticonvulsant is acknowledged, the specific dose-response relationship required for a direct potency comparison with phenobarbital is missing.
Experimental Protocols
To ensure the reproducibility and validity of potency assessments, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, indicative of its efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice (20-25 g) are typically used.
-
Drug Administration: The test compound (e.g., phenobarbital) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the drug.
-
Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic (e.g., 0.5% tetracaine) to ensure proper electrical contact and minimize discomfort.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a positive endpoint.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using statistical methods such as probit analysis.[5][6]
Pentylenetetrazol (PTZ) Seizure Test
Objective: To evaluate the ability of a compound to suppress seizures induced by the chemical convulsant pentylenetetrazol, a model for absence seizures.
Methodology:
-
Animal Model: Male albino mice (18-25 g) are commonly used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
PTZ Administration: At the time of peak drug effect, a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.[7]
Whole-Cell Patch Clamp Electrophysiology
Objective: To directly measure the effect of a compound on the function of the GABA-A receptor at the cellular level.
Methodology:
-
Cell Preparation: Neurons or cell lines expressing GABA-A receptors are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal"). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ion currents.
-
Drug Application: A solution containing a known concentration of GABA is applied to the cell to elicit a baseline current. Subsequently, the test compound (e.g., phenobarbital) is co-applied with GABA.
-
Data Acquisition: The changes in the amplitude and kinetics (e.g., duration) of the GABA-evoked currents in the presence of the test compound are recorded.
-
Data Analysis: The concentration-response curve for the compound's modulatory effect is generated, from which the EC50 (half-maximal effective concentration) can be determined.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of phenobarbital and presumed pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for in vivo anticonvulsant potency determination.
Conclusion
References
- 1. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
A Head-to-Head Comparison of Nirvanol and its Parent Drug Mephenytoin for Researchers
An objective analysis of the anticonvulsant properties, pharmacokinetics, and toxicological profiles of mephenytoin and its active metabolite, Nirvanol, supported by experimental data.
Mephenytoin, a hydantoin-class anticonvulsant, has been utilized in the management of epilepsy. Its therapeutic and toxic effects are largely mediated by its active metabolite, 5-ethyl-5-phenylhydantoin, commonly known as this compound. This guide provides a detailed comparative analysis of these two compounds, presenting key experimental data to inform researchers, scientists, and drug development professionals.
Anticonvulsant Activity
Both mephenytoin and this compound have demonstrated efficacy in preclinical models of epilepsy, particularly the Maximal Electroshock Seizure (MES) test, which is indicative of activity against generalized tonic-clonic seizures. Experimental data from studies in mice indicate that this compound is a more potent anticonvulsant than its parent drug, mephenytoin. The anticonvulsant activity of mephenytoin observed over time is significantly attributed to its metabolic conversion to this compound.[1]
Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound | Time Post-Administration | ED₅₀ (mg/kg, i.p.) |
| Mephenytoin | 30 minutes | 42 |
| 2 hours | 35 | |
| This compound | 30 minutes | 23 |
| 2 hours | 30 |
Data sourced from Kupferberg et al. (1975)[1]
Pharmacokinetic Profiles
A significant divergence in the pharmacokinetic properties of mephenytoin and this compound is observed, particularly in their plasma half-lives. Mephenytoin is relatively rapidly metabolized, while this compound exhibits a substantially longer half-life, leading to its accumulation in the body upon chronic administration of mephenytoin.[2][3]
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Mephenytoin | This compound |
| Mean Plasma Half-life | ~17 hours | ~114 hours |
| Mean Peak Plasma Level (single 400 mg dose) | 3.9 µg/mL | 2.5 µg/mL |
| Mean Steady-State Plasma Level (400 mg daily) | 1.5 µg/mL | 18 µg/mL |
Data from a study in epileptic patients.[2]
Metabolic Pathway
Mephenytoin undergoes N-demethylation to form this compound.[3] This metabolic conversion is a critical step in the drug's overall pharmacological activity. The stereoselective metabolism of mephenytoin is well-documented, with the S-enantiomer being a primary substrate for cytochrome P450 enzymes, particularly CYP2C19.
Mechanism of Action
As members of the hydantoin class of anticonvulsants, both mephenytoin and this compound are understood to exert their effects primarily through the blockade of voltage-gated sodium channels in neurons. This action inhibits the repetitive firing of action potentials, a hallmark of seizure activity.
Toxicological Profile
This compound was initially introduced as a hypnotic but was withdrawn due to its toxicity.[3] The adverse effects of mephenytoin are largely attributed to its metabolite, this compound.[3] Common side effects of mephenytoin include drowsiness and rash, with rare instances of severe reactions like aplastic anemia.[4] A study in pregnant mice demonstrated that l-nirvanol caused a significant increase in fetal resorptions and a decrease in fetal body weight, highlighting potential developmental toxicity.[5]
Table 3: Comparative Acute Toxicity Data
| Compound | Species | Route of Administration | LD₅₀ |
| Mephenytoin | Guinea Pig | Oral | 380 mg/kg |
| Rabbit | Oral | 430 mg/kg | |
| This compound (l-isomer) | Mouse | Intraperitoneal | 500 mg/kg |
Data sourced from PubChem and Biomedica Biochimica Acta.[6][7]
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for assessing anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used.
-
Drug Administration: The test compound (mephenytoin or this compound) is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes and 2 hours), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Acute Toxicity (LD₅₀) Determination
This protocol outlines the determination of the median lethal dose (LD₅₀).
-
Animals: Rodents (e.g., mice or rats) are used, often of a single sex.
-
Dose Administration: A range of single doses of the test substance is administered to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group is recorded.
-
Data Analysis: Statistical methods, such as probit analysis, are used to calculate the LD₅₀, the dose estimated to be lethal to 50% of the animals.
Pharmacokinetic Study in Rodents
This protocol provides a general framework for a single-dose pharmacokinetic study.
-
Animals: Cannulated rodents (e.g., rats) are often used to facilitate serial blood sampling.
-
Drug Administration: The compound is administered at a specific dose via the intended route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).
References
- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (this compound) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of mephenytoin and its metabolite, this compound, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mephenytoin: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RTECS NUMBER-MU2452100-Chemical Toxicity Database [drugfuture.com]
A Comparative Guide to the Cross-Reactivity and Specificity of Nirvanol in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and specificity of a compound is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative analysis of Nirvanol (also known as Ethotoin), a hydantoin-class anticonvulsant, in various biological assays. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from the broader class of aromatic anticonvulsants, particularly Phenytoin, as a comparator.
Executive Summary
This compound, like other aromatic anticonvulsants such as Phenytoin, Carbamazepine, and Phenobarbital, primarily functions by modulating voltage-gated sodium channels. While specific data on this compound's performance in a wide range of biological assays is scarce in publicly available literature, significant clinical and in vitro cross-reactivity is observed among this class of drugs. This cross-reactivity is largely attributed to their similar chemical structures and shared metabolic pathways, which can lead to off-target effects and adverse drug reactions. This guide will delve into the known on-target activity, the patterns of cross-reactivity, and the experimental protocols used to assess these properties.
Data Presentation: Comparative Analysis of Aromatic Anticonvulsants
The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons in standardized assays are not always available, and data is aggregated from various sources.
Table 1: On-Target Activity at Voltage-Gated Sodium Channels
| Compound | Assay Type | Target/Channel | Potency (IC50/Kd) | Species | Reference |
| This compound (Ethotoin) | Electrophysiology | Voltage-gated Na+ channels | Data not available | - | - |
| Phenytoin | Radioligand Binding | Inactivated Na+ channels | Kd ≈ 7 µM | Rat (hippocampal neurons) | [1] |
| Phenytoin | Electrophysiology | Brain Na+ channels | IC50 ≈ 19 µM | Rat | [2] |
| Carbamazepine | Electrophysiology | Voltage-gated Na+ channels | IC50 ≈ 20-100 µM | Various | [3][4] |
| Oxcarbazepine (as MHD) | Immunoassay (EMIT) | - | Therapeutic Range: 3-35 µg/mL | Human | [5][6] |
| Lamotrigine | Electrophysiology | NaV1.2 channels | IC50 ≈ 31.9 µM | - | [2] |
*MHD: 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide (active metabolite of Oxcarbazepine)
Table 2: Clinical and In Vitro Cross-Reactivity of Aromatic Anticonvulsants
| Compound Class | Assay/Endpoint | Cross-Reactivity Profile | Percentage | Reference |
| Aromatic Anticonvulsants | Cutaneous Adverse Reactions (Clinical) | High cross-reactivity between Phenytoin and Carbamazepine. | 40-58% | [7][8] |
| Aromatic Anticonvulsants | Lymphocyte Toxicity Assay (In Vitro) | High rate of toxic cross-reactivity among Phenytoin, Carbamazepine, and Phenobarbital. | High | [9][10] |
| Oxcarbazepine Metabolite | Immunoassay (ARK™) | Cross-reactivity with Carbamazepine and its metabolites. | Not specified | [5] |
| Phenytoin | Immunoassay (Abbott TDx) | Cross-reactivity with metabolite HPPH, but not HPPG. | Not specified | [11] |
*HPPH: 5-(p-hydroxyphenyl)-5-phenylhydantoin; HPPG: 5-(p-hydroxyphenyl)-5-phenylhydantoin glucuronide
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate the activity and cross-reactivity of anticonvulsant drugs.
Maximal Electroshock (MES) Test
The MES test is a standard preclinical in vivo assay to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g) are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[12]
-
Compound Administration: The test compound, vehicle control, and a positive control (e.g., Phenytoin) are administered, usually via oral gavage or intraperitoneal injection. The test is conducted at the time of peak effect of the compound, determined from preliminary studies.[2][12]
-
Seizure Induction: A maximal seizure is induced by delivering a constant alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes. A drop of topical anesthetic may be applied to the corneas before electrode placement.[1][12]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12] The number of animals protected in each group is recorded, and the median effective dose (ED50) is calculated using statistical methods like probit analysis.[2]
Lymphocyte Toxicity Assay (LTA)
The LTA is an in vitro method to assess metabolism-dependent hypersensitivity and cross-reactivity of drugs like aromatic anticonvulsants.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs), primarily lymphocytes, are isolated from patient or control blood samples.[13][14]
-
Metabolite Generation: The assay requires the generation of reactive metabolites. This is achieved by co-incubating the lymphocytes with the test drug and a source of metabolic enzymes, typically murine hepatic microsomes and NADPH.[14][15]
-
Cytotoxicity Assessment: After incubation, cell viability is measured. This can be done using:
-
Trypan Blue Exclusion: A classic method where non-viable cells with compromised membranes take up the dye.[15]
-
Mitochondrial Dehydrogenase Activity (MTT/XTT assay): Viable cells reduce a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[14]
-
Fluorescent Dyes: Using membrane-impermeant fluorescent nucleic acid dyes (e.g., YO-PRO-1) that only enter and stain non-viable cells.[15]
-
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the viability of drug-treated cells to that of vehicle-treated controls. A positive result, indicating hypersensitivity, is determined based on a pre-defined cutoff value.[14]
Radioligand Binding Assay for Sodium Channels
This in vitro assay is used to determine the binding affinity of a compound to its molecular target, in this case, voltage-gated sodium channels.
-
Membrane Preparation: Cell membranes expressing the target sodium channel subtype are prepared from cell lines or native tissues (e.g., rat brain). This involves homogenization and centrifugation to isolate the membrane fraction.[16]
-
Assay Setup: The assay is typically performed in a 96-well plate format. The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate) that specifically binds to the sodium channel.[16][17]
-
Competition Binding: To determine the affinity of a test compound (like this compound), a competition experiment is performed. A fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound.
-
Separation and Detection: After incubation to reach equilibrium, the bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a filter mat. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.[16]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[16]
Visualizations
The following diagrams illustrate key pathways and workflows related to the biological assessment of this compound and similar anticonvulsants.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. ark-tdm.com [ark-tdm.com]
- 6. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]
- 7. Cross sensitivity of skin rashes with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Hypersensitivity to aromatic anticonvulsants: in vivo and in vitro cross-reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Western University [schulich.uwo.ca]
- 14. A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
A Guide to Evaluating Nirvanol as a Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring that instruments are calibrated correctly and analytical methods are validated. This guide provides a comprehensive comparison of Nirvanol's performance as a CRM, offering insights into its characterization, comparison with alternatives, and the experimental protocols that underpin its certification.
Understanding this compound's Role
This compound, the active metabolite of the anticonvulsant drug mephenytoin, is a crucial analyte in clinical and forensic toxicology, as well as in pharmaceutical research.[1] Mephenytoin is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C19 to form this compound.[2][3][4] Genetic variations in the CYP2C19 gene can lead to significant differences in the rate of this metabolism, affecting the drug's efficacy and potential for adverse effects. Therefore, accurate quantification of both mephenytoin and this compound is essential for therapeutic drug monitoring and pharmacogenetic studies.
Performance Characteristics of a this compound CRM
The performance of a CRM is defined by several key characteristics, each rigorously assessed and documented in its Certificate of Analysis (CoA). While a direct comparative study of this compound CRMs from different manufacturers is not publicly available, this section outlines the critical parameters and provides illustrative data based on typical specifications for related CRMs, such as Mephenytoin.
Data Presentation: A Comparative Overview
The following table summarizes the essential quantitative data for a hypothetical this compound CRM compared to a Mephenytoin CRM. This data is representative of what researchers should look for when evaluating a CRM.
| Parameter | This compound CRM (Illustrative) | Mephenytoin CRM (Illustrative) | Significance for Researchers |
| Purity (by qNMR) | 99.8% ± 0.2% | 99.9% ± 0.1% | Ensures the accuracy of calibration curves and the quantification of the analyte. Higher purity minimizes interference from impurities. |
| Identity Confirmation | 1H-NMR, Mass Spectrometry | 1H-NMR, Mass Spectrometry | Confirms the chemical structure of the reference material, guaranteeing that the correct compound is being measured. |
| Moisture Content (Karl Fischer) | < 0.1% | < 0.1% | Water content can affect the true concentration of the analyte in a solid CRM. Low moisture is critical for accurate weighing. |
| Residual Solvents (GC-HS) | < 0.05% | < 0.05% | Residual solvents from the synthesis process can contribute to the impurity profile and must be quantified and controlled. |
| Long-Term Stability | ≥ 4 years at -20°C | ≥ 5 years at -20°C | Dictates the shelf-life of the CRM and ensures the certified value remains valid over time when stored under specified conditions. |
| Homogeneity | Homogeneous | Homogeneous | Guarantees that there is no significant variation in the analyte's concentration between different units of the same CRM batch. |
| Traceability | Traceable to SI units via NIST standards | Traceable to SI units via NIST standards | Establishes an unbroken chain of comparisons to national or international standards, ensuring the metrological validity of the certified value. |
Note: The data presented in this table is for illustrative purposes and is based on typical values found in Certificates of Analysis for similar certified reference materials.[1][5]
Experimental Protocols: The Foundation of Certification
The certified values and performance characteristics of a CRM are underpinned by rigorous experimental protocols. Understanding these methodologies is crucial for evaluating the quality of a CRM.
Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[2][3][6][7]
Methodology:
-
Sample Preparation: A precisely weighed amount of the this compound CRM is dissolved in a suitable deuterated solvent along with a known amount of an internal standard (IS) of certified purity. The IS must have a signal in the 1H-NMR spectrum that is well-resolved from the analyte signals.
-
1H-NMR Spectroscopy: The 1H-NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay to ensure complete relaxation of all protons.
-
Data Processing: The spectrum is processed to obtain accurate integrals of the signals corresponding to both this compound and the internal standard.
-
Purity Calculation: The purity of the this compound CRM is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the two compounds.
Stability and Homogeneity Assessment
Stability and homogeneity are critical for ensuring the long-term reliability and consistency of a CRM.
Stability Study Protocol:
-
Long-Term Stability: Multiple units of the this compound CRM are stored at the recommended temperature (e.g., -20°C) and analyzed at predetermined time intervals (e.g., 0, 6, 12, 24, 36, and 48 months). The purity is determined at each time point, and the data is statistically analyzed to assess for any degradation trend.[8][9][10]
-
Short-Term Stability (Transport Simulation): To simulate shipping conditions, CRM units are exposed to elevated temperatures for short periods (e.g., 7 days at 40°C). The purity is then compared to that of units stored under recommended conditions to ensure stability during transit.
Homogeneity Study Protocol:
A statistically relevant number of units are randomly selected from a single batch of the this compound CRM. The concentration of this compound is determined in each unit. The results are then statistically analyzed to ensure that there is no significant variation between units.
Visualizing Key Processes
To further aid in the understanding of this compound's context and the evaluation of its CRM, the following diagrams illustrate the metabolic pathway of its parent compound and a typical workflow for CRM characterization.
Caption: Metabolic pathway of Mephenytoin to this compound via the CYP2C19 enzyme.
Caption: Experimental workflow for the characterization and certification of a CRM.
Conclusion
While direct comparative data for this compound CRMs may not be readily available, a thorough evaluation of a single CRM's Certificate of Analysis provides the necessary information to assess its quality and suitability for a given application. By understanding the key performance parameters and the experimental protocols used for their determination, researchers can confidently select a high-quality this compound CRM. This ensures the generation of accurate and reproducible data, which is fundamental to advancing scientific research and drug development.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usp.org [usp.org]
- 8. iasonline.org [iasonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Recommendation for the design of stability studies on cli... [degruyterbrill.com]
Nirvanol in Refractory Epilepsy Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nirvanol's preclinical efficacy in models of epilepsy, with a focus on its potential relevance to refractory epilepsy. While direct comparative experimental data for this compound in established refractory epilepsy models remains to be published, this document synthesizes available data for this compound and key comparator antiepileptic drugs (AEDs) in relevant preclinical models. This guide aims to equip researchers with the necessary information to evaluate the potential of this compound and to design future studies for head-to-head comparisons in models of difficult-to-treat epilepsy.
Overview of this compound and Comparator Compounds
This compound, or 5-ethyl-5-phenylhydantoin, is the active metabolite of the anticonvulsant drug mephenytoin. Like other hydantoin derivatives such as phenytoin, its mechanism of action is presumed to involve the modulation of voltage-gated sodium channels. For this comparative guide, we will focus on its performance relative to established AEDs used in the management of refractory epilepsy, including phenytoin, carbamazepine, and lamotrigine.
Efficacy in Preclinical Models
Direct comparative studies of this compound in validated refractory epilepsy models, such as the phenytoin-resistant or lamotrigine-resistant kindled rat, or the kainic acid-induced status epilepticus model, are not currently available in the published literature. The primary available efficacy data for this compound comes from the Maximal Electroshock (MES) seizure model in mice, a standard screening tool for identifying compounds with activity against generalized tonic-clonic seizures.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparator drugs in relevant preclinical models. It is critical to note that these data are not from head-to-head comparative studies and were compiled from different sources. Experimental conditions, such as animal strain, drug formulation, and route of administration, may vary between studies, impacting direct comparability.
Table 1: Efficacy of this compound and Comparator Drugs in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Route of Administration |
| This compound | Mouse | Protection against tonic hindlimb extension | ~23-30 | Intraperitoneal |
| Phenytoin | Mouse | Protection against tonic hindlimb extension | ~9.5 | Intraperitoneal |
| Carbamazepine | Mouse | Protection against tonic hindlimb extension | ~8.8 | Intraperitoneal |
| Lamotrigine | Mouse | Protection against tonic hindlimb extension | ~4.1 | Intraperitoneal |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Table 2: Efficacy of Comparator Drugs in a Refractory Epilepsy Model (Lamotrigine-Resistant Kindled Rat)
| Compound | Animal Model | Endpoint | Efficacy |
| Phenytoin | Lamotrigine-Resistant Amygdala Kindled Rat | Protection against convulsive seizures | Ineffective or effective only at non-tolerated doses[1] |
| Carbamazepine | Lamotrigine-Resistant Amygdala Kindled Rat | Protection against convulsive seizures | Less effective than in non-resistant rats[2] |
| Lamotrigine | Lamotrigine-Resistant Amygdala Kindled Rat | Protection against convulsive seizures | Ineffective[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experimental models cited in this guide.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model for the initial screening of potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 grams are typically used. Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
Procedure:
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a corneal electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using statistical methods such as probit analysis.
Lamotrigine-Resistant Amygdala Kindling Model in Rats
This model is designed to mimic pharmacoresistant partial epilepsy, where seizures become refractory to certain AEDs.
Objective: To induce a state of resistance to lamotrigine and other sodium channel blockers to test the efficacy of novel anticonvulsant compounds.
Animals: Adult male rats (e.g., Sprague-Dawley strain) are used.
Procedure:
-
Electrode Implantation: A bipolar stimulating electrode is surgically implanted into the amygdala of each rat.
-
Kindling Acquisition with Lamotrigine: Following a recovery period, rats are administered a low dose of lamotrigine (e.g., 5 mg/kg, i.p.) daily prior to receiving a brief, low-intensity electrical stimulation to the amygdala. This process is repeated for several weeks.
-
Confirmation of Resistance: Once the animals are fully kindled (consistently exhibiting a generalized seizure), they are challenged with a higher dose of lamotrigine to confirm that the seizures are resistant to its effects.
-
Testing of Compounds: The efficacy of test compounds is then evaluated in these lamotrigine-resistant kindled rats. Efficacy is typically defined as a significant reduction in seizure severity (e.g., a Racine score < 3)[1].
Proposed Mechanism of Action and Signaling Pathways
The primary mechanism of action for hydantoin anticonvulsants like phenytoin is the use-dependent blockade of voltage-gated sodium channels. It is highly probable that this compound shares this mechanism. This action stabilizes neuronal membranes and prevents the high-frequency firing that underlies seizure activity.
Below are diagrams illustrating the proposed signaling pathway of this compound and the experimental workflow for the MES test.
Caption: Proposed mechanism of this compound on a glutamatergic synapse.
Caption: Experimental workflow of the Maximal Electroshock (MES) test.
Conclusion and Future Directions
The available preclinical data indicate that this compound possesses anticonvulsant properties, as demonstrated in the MES model. Its likely mechanism of action, the blockade of voltage-gated sodium channels, is a well-established target for many effective AEDs. However, the critical gap in our understanding is the lack of efficacy data for this compound in animal models that specifically mimic refractory epilepsy.
The data presented for comparator drugs in the lamotrigine-resistant kindled rat model highlight the challenge of treating refractory seizures and underscore the need for novel therapeutic agents. Future research should prioritize the evaluation of this compound in such pharmacoresistant models. Direct, head-to-head comparative studies with standard-of-care AEDs for refractory epilepsy are essential to determine the potential clinical utility of this compound for this patient population. Furthermore, detailed mechanistic studies are warranted to confirm its interaction with voltage-gated sodium channels and to explore any potential secondary mechanisms of action that might contribute to its anticonvulsant profile.
References
Comparative Neurotoxicity of Nirvanol and Other Hydantoins: A Guide for Researchers
This guide provides a comparative neurotoxicity assessment of Nirvanol (5-ethyl-5-phenylhydantoin) and other hydantoin derivatives, including Phenytoin, Mephenytoin, and Ethotoin. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways.
Executive Summary
Hydantoin derivatives are a class of anticonvulsant drugs that primarily act by modulating voltage-gated sodium channels.[1] While effective in controlling seizures, their use can be limited by neurotoxic side effects. This guide summarizes the available quantitative and qualitative data on the neurotoxicity of this compound, the active metabolite of Mephenytoin, in comparison to other hydantoins.[2] Phenytoin is the most extensively studied compound in this class, and much of the understanding of hydantoin-induced neurotoxicity is derived from research on it. The primary mechanism of neurotoxicity is thought to involve the disruption of calcium homeostasis and the induction of oxidative stress, potentially leading to cerebellar Purkinje cell damage.[3][4][5]
Data Presentation: Comparative Neurotoxicity
Direct comparative studies providing median toxic dose (TD50) values for this compound, Mephenytoin, and Ethotoin from the same experimental setup are limited in the publicly available literature. However, data for Phenytoin is more readily available and can serve as a benchmark.
Table 1: Quantitative Neurotoxicity Data for Hydantoin Derivatives (Rotarod Test, Mice)
| Compound | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) | 25 - 68.5 | ~2.5 - 11.5 | [6] |
| This compound (5-ethyl-5-phenylhydantoin) | Not explicitly found | Not available | |
| Mephenytoin | Not explicitly found | Not available | |
| Ethotoin | Not explicitly found | Not available | |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | > 100 | > 12.06 | [6] |
Note: The Protective Index (PI) is the ratio of the toxic dose to the effective dose (TD50/ED50) and serves as a measure of the safety margin of a drug. A higher PI indicates a wider margin between the therapeutic and toxic doses. The ED50 values for anticonvulsant activity are typically determined using the Maximal Electroshock (MES) test.
Qualitative Neurotoxic Effects:
-
This compound: As the active metabolite of Mephenytoin, this compound is associated with significant toxicity, which led to its discontinuation as a hypnotic.[2] Its adverse effects are considered a major contributor to the overall toxicity of Mephenytoin.[2]
-
Mephenytoin: Known to cause sedation and other central nervous system side effects. Its metabolism to the more toxic this compound is a key concern.[7]
-
Ethotoin: Generally considered to have a lower neurotoxic potential compared to Phenytoin.[7][8] Side effects can include dizziness, drowsiness, and ataxia.[8]
-
Phenytoin: Neurotoxicity is concentration-dependent and can manifest as nystagmus, ataxia, slurred speech, lethargy, and in severe cases, coma and seizures.[9][10]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Apparatus:
-
Electroshock apparatus capable of delivering a constant alternating current.
-
Corneal electrodes.
Procedure:
-
Animal Preparation: Male albino mice (typically 20-30 g) are used.
-
Drug Administration: The test compound is administered, usually intraperitoneally (i.p.), at various doses. A vehicle control group is included.
-
Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal. Saline is then applied to improve electrical conductivity.
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like log-probit analysis.[11]
Rotarod Test for Neurotoxicity
The rotarod test is a standard method for assessing motor coordination, balance, and the neurotoxic effects of drugs.[12][13]
Apparatus:
-
Rotarod apparatus with a rotating rod of a specified diameter.
Procedure:
-
Animal Training: Mice are trained for several days to remain on the rotating rod for a specific duration (e.g., 1-2 minutes) at a constant low speed.[12]
-
Drug Administration: The test compound is administered to the trained mice at various doses, including a vehicle control group.
-
Testing: At the time of expected peak effect of the drug, the mice are placed on the rotarod. The rod can be set to rotate at a constant speed or at an accelerating speed.
-
Endpoint: The time until the animal falls off the rod (latency to fall) is recorded. A failure to remain on the rod for a predetermined cutoff time is considered an indication of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.[11]
Mandatory Visualization
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxidative stress-induced homologous recombination as a novel mechanism for phenytoin-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin-mediated oxidative stress in serum of female epileptics: a possible pathogenesis in the fetal hydantoin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Ethotoin - Wikipedia [en.wikipedia.org]
- 9. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ETHOTOIN----AN-OLDER-DRUG-STILL-UTILIZED [aesnet.org]
- 11. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. meliordiscovery.com [meliordiscovery.com]
Validating Analytical Methods for Nirvanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the accuracy, reliability, and reproducibility of data. This guide provides a comprehensive comparison of analytical methods for the quantification of Nirvanol (5-ethyl-5-phenylhydantoin), a metabolite of the anticonvulsant mephenytoin, utilizing a reference standard. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with a representative Gas Chromatography (GC) method, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of a validated HPLC method for this compound and a representative GC method for a closely related compound, providing an overview of their performance characteristics.
| Validation Parameter | HPLC Method for this compound | Representative GC Method |
| Linearity Range | 10 - 2000 ng/mL[1] | 2 - 10 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | 1.44 µg/mL |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 4.36 µg/mL |
| Accuracy (% Recovery) | < +/-20% from nominal[1] | 99 - 102% |
| Precision (%RSD) | < 13% (intra-day)[1] | < 3.2% |
| Specificity | Enantiospecific separation of S- and R-nirvanol from mephenytoin and its 4'-hydroxy metabolite[1] | Capable of separating the analyte from potential impurities and degradation products. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results.
Validated HPLC Method for this compound in Human Plasma
This method is adapted from a validated procedure for the simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites, including this compound.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of human plasma, add the internal standard.
-
Vortex and apply the sample to a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a series of solutions to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Columns: A reversed-phase C2 column connected in tandem with a chiral alpha1-acid glycoprotein column.[1]
-
Mobile Phase: A suitable mixture of buffers and organic solvents to achieve separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 205 nm.[1]
-
Injection Volume: 50 µL.
3. Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the range of 10-2000 ng/mL for each enantiomer of this compound.[1]
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The intra-day coefficient of variation was found to be less than 13%, and the accuracy was within +/-20% of the nominal values.[1]
-
Lower Limit of Quantification (LLOQ): Established as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy, which was 10 ng/mL.[1]
-
Specificity: Demonstrated by the ability of the method to separate the S- and R-enantiomers of this compound from mephenytoin and another metabolite, 4'-hydroxymephenytoin, without interference from endogenous plasma components.[1]
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nirvanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of chemical compounds like Nirvanol (also known as ethotoin), an anticonvulsant and hypnotic agent.[1][2] Adherence to correct disposal protocols minimizes risks to personnel and the environment. This guide provides essential safety and logistical information for the operational disposal of this compound.
Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. Personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn at all times.[3]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Table 1: GHS Hazard and Precautionary Statements for this compound. [3][4][5]
This compound Disposal Workflow
The recommended procedure for this compound disposal is outlined below. This workflow is designed to prevent accidental ingestion and environmental contamination.
Caption: A logical workflow for the proper disposal of this compound.
Detailed Disposal Protocol
The primary methods for disposing of unused or expired medications are through drug take-back programs or, if unavailable, careful disposal in the household trash.[6][7] Flushing medications like this compound is not recommended due to potential environmental contamination.[7]
Step 1: Prioritize Drug Take-Back Programs
The most environmentally sound method for disposing of this compound is through an authorized drug take-back program.[6] These programs collect and safely dispose of unused medicines. To find a local take-back location, you can consult the U.S. Drug Enforcement Administration (DEA) website.[8]
Step 2: Procedure for Disposal in Household Trash
If a drug take-back program is not accessible, follow these steps for safe disposal in the household trash:[8][9]
-
Do Not Alter the Medication Form : Do not crush this compound tablets or capsules.[9]
-
Mix with an Undesirable Substance : Remove the medication from its original container and mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[8][9] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal the Mixture : Place the mixture in a sealed plastic bag or other sealable container to prevent the medication from leaking or breaking out of the garbage bag.[8]
-
Dispose of the Sealed Container : Throw the sealed container in your household trash.[9]
-
Remove Personal Information : Before disposing of the original container, scratch out all personal information on the prescription label to protect your privacy.[9] The empty container can then be recycled or thrown away.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-(-)-Nirvanol 65567-32-0 [sigmaaldrich.com]
- 4. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-ニルバノール | Sigma-Aldrich [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. epa.gov [epa.gov]
- 8. dea.gov [dea.gov]
- 9. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Nirvanol (Ethotoin)
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Nirvanol, also known as ethotoin. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound (ethotoin) is provided below.
| Property | Value |
| Chemical Formula | C₁₁H₁₂N₂O₂[1][2][3] |
| Molecular Weight | 204.22 g/mol [2][4] |
| CAS Number | 631-07-2 (this compound)[1][3], 86-35-1 (Ethotoin)[4][5] |
| Appearance | Off-white solid[6] |
| Melting Point | 94 °C[4][5] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, and benzene.[3][4][6] |
| Synonyms | Ethotoin, 5-Ethyl-5-phenylhydantoin, Peganone, rac-N-Desmethyl Mephenytoin[1][3][7] |
Toxicity Data
The following table summarizes the available toxicity data for this compound (ethotoin).
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1500 mg/kg | Rat | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Not specified | [2][6] |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. All personnel must be trained in the proper use of the following PPE:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant). | Provides maximum protection against permeation. The use of two pairs of gloves offers an additional barrier. |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from splashes and contamination. |
| Eye & Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols that could come into contact with the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or when handling the powder outside of a containment device. | Prevents the inhalation of hazardous particles. |
| Additional Protection | Shoe covers and a hairnet are recommended, particularly in sterile preparation areas. | Minimizes the spread of contamination. |
Experimental Protocols: Safe Handling of this compound
The following protocols are designed to minimize exposure and ensure a safe working environment.
General Handling Procedures
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when working with powders or creating solutions.
-
Ensure all necessary PPE is available and has been inspected for integrity before use.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Have a spill kit specifically designed for cytotoxic or hazardous drugs available in the immediate vicinity.
-
-
Donning PPE :
-
Thoroughly wash hands before putting on any PPE.
-
Don shoe covers and a hairnet.
-
Don the inner pair of gloves.
-
Don the gown, ensuring the cuffs of the inner gloves are tucked under the gown sleeves.
-
Don the outer pair of gloves over the gown sleeves.
-
Don eye and face protection.
-
If a respirator is required, perform a fit-check.
-
-
Handling the Compound :
-
Handle solid this compound with care to avoid generating dust.
-
When weighing the compound, use a containment balance enclosure or perform the task within a fume hood.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Doffing PPE :
-
Remove the outer gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown by rolling it inside out and dispose of it.
-
Remove shoe covers.
-
Remove eye and face protection and decontaminate if it is reusable.
-
Remove the inner gloves and dispose of them.
-
Thoroughly wash hands with soap and water.
-
Spill and Decontamination Protocol
-
Immediate Response :
-
Alert others in the area and restrict access to the spill zone.
-
If there is a risk of aerosol generation, evacuate the area and allow aerosols to settle before re-entering with appropriate respiratory protection.
-
If this compound comes into contact with the skin, immediately wash the affected area with soap and water for at least 15 minutes.
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
-
Spill Cleanup :
-
Don the full set of recommended PPE, including a respirator.
-
Use a spill kit designed for hazardous drugs.
-
For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
For liquid spills, cover with absorbent pads from the spill kit.
-
Work from the outer edge of the spill towards the center.
-
Collect all contaminated materials (absorbent pads, gloves, etc.) in a clearly labeled hazardous waste bag.
-
-
Decontamination :
-
Thoroughly clean the spill area with a suitable decontamination solution (e.g., a high-pH agent followed by a neutral detergent and water).
-
Wipe the area with disposable towels.
-
Dispose of all cleaning materials in the hazardous waste bag.
-
Seal the waste bag and place it in a second hazardous waste bag (double-bagging).
-
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Sharps : Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, labeled sharps container.
-
Solid Waste : Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour it down the drain.
Disposal Procedure
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound/Ethotoin), and the associated hazard symbols.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
Unused or expired pure this compound should not be disposed of in the trash.[8][9] It should be managed as hazardous chemical waste through your institution's environmental health and safety office.
-
As a general guideline for the disposal of unused medicines, if a take-back program is not available, the FDA recommends mixing the substance (without crushing tablets or capsules) with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[8][9] However, for a research laboratory setting, disposal as hazardous chemical waste is the more appropriate and safer method.
Visualization of Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS 631-07-2: this compound | CymitQuimica [cymitquimica.com]
- 2. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethotoin | CAS#:86-35-1 | Chemsrc [chemsrc.com]
- 6. (R)-(−)-Nirvanol | 65567-32-0 [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
